Spinorhamnoside
Description
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Properties
Molecular Formula |
C34H40O15 |
|---|---|
Molecular Weight |
688.7 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(2-methoxypropan-2-yl)furo[2,3-h]chromen-4-one |
InChI |
InChI=1S/C34H40O15/c1-13-22(36)25(39)27(41)32(44-13)49-31-26(40)23(37)14(2)45-33(31)48-30-24(38)21-18(35)12-19-17(11-20(46-19)34(3,4)43-6)29(21)47-28(30)15-7-9-16(42-5)10-8-15/h7-14,22-23,25-27,31-33,35-37,39-41H,1-6H3/t13-,14-,22-,23-,25+,26+,27+,31+,32-,33-/m0/s1 |
InChI Key |
FCQPTLCOIYPKAB-MZUTXMFJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Spinorhamnoside: A Technical Guide to its Natural Source, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinorhamnoside is a flavonoid rhamnoside that has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its primary natural source, detailed experimental protocols for its extraction and isolation, quantitative data on its occurrence, and an exploration of its biological activities and associated signaling pathways.
Natural Source Identification
This compound is a naturally occurring compound isolated from the seeds of the medicinal plant Ziziphus jujuba Mill. var. spinosa (Bunge) Hu ex H. F. Chou, a member of the Rhamnaceae family.[1] This plant, commonly known as the sour jujube, has a long history of use in traditional Chinese medicine, where the seeds (Semen Ziziphi Spinosae) are utilized for their sedative and hypnotic properties.[1][2] The initial identification and naming of this compound were reported by Wang et al. in 2005.[1]
Quantitative Data
The concentration of flavonoids in Ziziphus jujuba can vary depending on the specific plant part and the extraction method employed. While the yield of the total flavonoid fraction from the mesocarp has been reported to be approximately 1.98% under optimized ethanol (B145695) extraction conditions, specific quantitative data for the yield of this compound from the seeds is not extensively documented in readily available literature.[3] However, analysis of a 70% ethanol extract of Ziziphus jujuba var. spinosa seeds revealed the content of several key bioactive compounds, providing a reference for the relative abundance of flavonoids and saponins.[2]
Table 1: Quantitative Analysis of Bioactive Compounds in Ziziphus jujuba var. spinosa Seed Extract [2]
| Compound | Content (mg/g of extract) |
| Spinosin | 1.09 |
| 6‴-Feruloylspinosin | 0.61 |
| Jujuboside A | 0.42 |
| Jujuboside B | 0.20 |
| Betulinic Acid | 1.11 |
| Linoleic Acid | 0.73 |
| Oleic Acid | 1.77 |
Note: The content of this compound was not individually quantified in this particular analysis.
Experimental Protocols
Extraction of Total Flavonoids from Ziziphus jujuba Seeds
A common method for the extraction of total flavonoids from the seeds of Ziziphus jujuba var. spinosa involves solvent extraction. An optimized protocol using ethanol has been described.[3]
Materials and Equipment:
-
Dried seeds of Ziziphus jujuba var. spinosa
-
Grinder or mill
-
Ethanol (60%)
-
Reflux apparatus
-
Rotary evaporator
-
Filter paper or centrifuge
-
Spectrophotometer (for quantification)
-
Sodium nitrite (B80452) (NaNO₂)
-
Aluminum nitrate (B79036) (Al(NO₃)₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Rutin (B1680289) standard
Procedure:
-
Preparation of Plant Material: The dried seeds are pulverized into a coarse powder.
-
Extraction: The powdered seeds are mixed with 60% ethanol at a solid-to-liquid ratio of 1:25 (g/mL). The mixture is then subjected to reflux extraction for 60 minutes.[3]
-
Filtration/Centrifugation: The extract is filtered or centrifuged to remove solid plant material.
-
Concentration: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure to yield the crude flavonoid extract.
-
Quantification (Optional): The total flavonoid content can be determined using the NaNO₂-Al(NO₃)₃-NaOH colorimetric method with rutin as a standard.[3]
Isolation of this compound (General Chromatographic Approach)
Materials and Equipment:
-
Crude flavonoid extract from Ziziphus jujuba seeds
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20 for column chromatography
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a suitable column (e.g., C18)
-
Solvents for chromatography (e.g., chloroform, methanol, ethanol, water, acetonitrile)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization on TLC
General Procedure:
-
Initial Fractionation: The crude extract is typically subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate fractions based on polarity.
-
Further Purification: Fractions containing the desired compound (as determined by TLC analysis) are often further purified using Sephadex LH-20 column chromatography with an alcoholic solvent (e.g., methanol) to remove pigments and other impurities.
-
Final Isolation: The final purification of this compound is achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol-water or acetonitrile-water). Fractions are collected and the purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).
Biological Activity and Signaling Pathways
The seeds of Ziziphus jujuba var. spinosa are traditionally used for their sedative and hypnotic effects, which are largely attributed to their flavonoid and saponin (B1150181) content.[4][5] The total flavonoids from this plant have been shown to modulate the GABAergic and serotonergic systems, which are key players in the regulation of sleep and mood.[5][6]
Modulation of the GABAergic System
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. The sedative effects of many anxiolytic and hypnotic drugs are mediated through the enhancement of GABAergic neurotransmission. Flavonoids from Ziziphus jujuba are believed to exert their sedative effects by interacting with GABAₐ receptors.[5] This interaction is thought to potentiate the effect of GABA, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a calming or sedative effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Ziziphus jujuba Mill. var. spinosa (Bunge) Hu ex H. F. Chou Seed Ameliorates Insomnia in Rats by Regulating Metabolomics and Intestinal Flora Composition [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the sedative and hypnotic effects of flavonoids, saponins, and polysaccharides extracted from Semen Ziziphus jujube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ziziphus spinosa seeds for insomnia: A review of chemistry and psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Isolating Spinorhamnoside: A Technical Guide for Researchers
An In-depth Technical Guide on the Isolation of Spinorhamnoside from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a flavonoid C-glycoside, a class of natural products known for their diverse biological activities. While the specific plant source of this compound is not definitively documented in publicly available literature, its name and structural similarity to compounds like spinosin (B15895) suggest it may be found in plants of the Ziziphus genus, such as Ziziphus jujuba (jujube). Flavonoid glycosides from this plant have demonstrated various effects, including sedative, hypnotic, and neuroprotective properties. The isolation of pure this compound is the first critical step for its pharmacological evaluation and potential drug development.
General Experimental Workflow for Isolation
The isolation of this compound from plant material typically follows a multi-step process involving extraction, fractionation, and purification. The general workflow is outlined below.
Detailed Experimental Protocols
The following protocols are adapted from established methods for the isolation of flavonoid glycosides from plant sources.
Plant Material and Extraction
-
Preparation of Plant Material: Dried and powdered plant material (e.g., leaves or seeds of Ziziphus jujuba) is used as the starting material.
-
Extraction Solvent: A solution of 60-80% ethanol (B145695) in water is a common and effective solvent for extracting flavonoid glycosides.[1][2]
-
Extraction Procedure:
-
Mix the powdered plant material with the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:50 (g/mL).[1]
-
Perform the extraction using ultrasonication or reflux extraction at a temperature of 60-90°C for 1.5-3 hours.[3][4]
-
Repeat the extraction process two to three times to maximize the yield.
-
Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation of the Crude Extract
-
Solvent Partitioning: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758), and ethyl acetate. Flavonoid glycosides are typically enriched in the ethyl acetate fraction.[5]
-
Procedure:
-
Dissolve the crude extract in water.
-
Perform sequential extractions with petroleum ether and dichloromethane to remove non-polar compounds like chlorophyll (B73375) and lipids.
-
Extract the aqueous layer with ethyl acetate.
-
Collect and concentrate the ethyl acetate fraction.
-
Purification Techniques
This technique is effective for the initial purification and enrichment of flavonoids from the ethyl acetate fraction.[3][4][6]
-
Resin Selection: D101 or HPD100 macroporous resins are commonly used.
-
Procedure:
-
Dissolve the ethyl acetate fraction in a suitable solvent and load it onto the pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect the fractions and monitor the presence of flavonoids using Thin Layer Chromatography (TLC).
-
Combine and concentrate the flavonoid-rich fractions.
-
Further purification is achieved using silica gel column chromatography.
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol is typically used.
-
Procedure:
-
Apply the enriched flavonoid fraction to the top of the silica gel column.
-
Elute the column with the chosen mobile phase system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC.
-
Combine fractions containing the target compound.
-
The final step for obtaining high-purity this compound is preparative HPLC.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of formic acid or acetic acid to improve peak shape) is a typical mobile phase.
-
Procedure:
-
Dissolve the partially purified fraction in the mobile phase.
-
Inject the sample into the preparative HPLC system.
-
Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Lyophilize the collected fraction to obtain the pure compound.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the isolation of flavonoids from plant materials, which can be used as a reference for the isolation of this compound.
Table 1: Extraction and Purification Yields of Flavonoids from Plant Material
| Step | Parameter | Value | Reference |
| Extraction | Extraction Yield (Crude Extract) | 14.98 ± 0.11 mg/g | [4] |
| Total Flavonoid Content (Crude) | 12.74 ± 1.04% | [4] | |
| Macroporous Resin | Purity of Flavonoids | 43.00 ± 2.55% | [4] |
| Combined Resin | Purity of Flavonoids | 59.02 ± 2.23% | [4] |
| Final Product | Purity after Prep-HPLC | >98% | [7] |
Table 2: Optimal Conditions for Flavonoid Extraction
| Parameter | Optimal Value | Reference |
| Ethanol Concentration | 67.7% - 82.00% | [3][4] |
| Extraction Temperature | 67.6°C - 90.29°C | [3][4] |
| Solid-to-Liquid Ratio | 1:30 - 1:32.78 g/mL | [3][4] |
| Extraction Time | 1.5 - 3 hours | [3][4] |
| Number of Extractions | 2 | [3][4] |
Potential Biological Activity and Signaling Pathways
Flavonoids from Ziziphus species are known to possess a range of biological activities, including antioxidant and neuroprotective effects. While the specific signaling pathway of this compound is yet to be elucidated, a common mechanism of action for flavonoids is the modulation of cellular antioxidant pathways, such as the Nrf2/HO-1 pathway.
Conclusion
This technical guide provides a robust framework for the isolation and purification of this compound from plant materials. By leveraging established methodologies for structurally similar flavonoid rhamnosides, researchers can effectively approach the isolation of this compound. The successful purification of this compound will enable detailed investigation into its chemical properties and biological activities, paving the way for its potential application in drug discovery and development. It is recommended that initial small-scale trials are conducted to optimize the described parameters for the specific plant material being investigated.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 6. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
Unveiling Spinorhamnoside: A Technical Guide to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of natural product discovery continues to yield compounds with significant therapeutic potential. Among these, spinorhamnoside and its analogues, a class of flavonoid glycosides, have garnered attention for their diverse biological activities. The precise structural characterization of these molecules is paramount for understanding their mechanism of action and for advancing any potential drug development efforts. This technical guide provides an in-depth overview of the core techniques employed in the structure elucidation of this compound, using kaempferol-3-O-rhamnoside as a representative example.
Spectroscopic and Spectrometric Analysis: The Core of Structure Elucidation
The determination of a natural product's structure is a puzzle solved by assembling pieces of information from various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process, providing detailed insights into the carbon-hydrogen framework and the overall molecular formula.
Mass Spectrometry (MS)
Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.
Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Kaempferol-3-O-rhamnoside. [1]
| Ion | Calculated m/z | Measured m/z | Error (ppm) | Molecular Formula |
| [M+Na]⁺ | 455.0954 | 455.0944 | 2.2 | C₂₁H₂₀O₁₀Na |
Tandem mass spectrometry (MS/MS) experiments are crucial for probing the structure by inducing fragmentation of the molecule. In the case of flavonoid glycosides like this compound, the fragmentation pattern typically reveals the loss of the sugar moiety, providing evidence for the nature of the sugar and its connection to the aglycone. The fragmentation of flavonoid glycosides often involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone.[2][3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[7][8][9][10] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular connectivity.
1.2.1. 1D NMR: ¹H and ¹³C Spectra
The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Kaempferol-3-O-rhamnoside (in (CD₃)₂CO). [1]
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| Aglycone | ||
| 2 | 157.1 | - |
| 3 | 134.9 | - |
| 4 | 178.4 | - |
| 5 | 162.3 | - |
| 6 | 98.8 | 6.25 (d, 1.8) |
| 7 | 164.3 | - |
| 8 | 93.8 | 6.36 (d, 1.8) |
| 9 | 160.1 | - |
| 10 | 104.9 | - |
| 1' | 121.6 | - |
| 2', 6' | 130.9 | 7.84 (dd, 8.7, 2.8) |
| 3', 5' | 115.5 | 7.01 (dd, 8.7, 2.8) |
| 4' | 157.7 | - |
| Rhamnose | ||
| 1" | 101.9 | 5.30 (d, 1.4) |
| 2" | 71.0 | 4.20 (dd, 3.2, 1.4) |
| 3" | 70.7 | 3.70 (dd, 9.1, 3.7) |
| 4" | 72.0 | 3.30 (dd, 5.9, 9.6) |
| 5" | 70.6 | 3.40 (dd, 5.9, 9.6) |
| 6" (CH₃) | 17.0 | 0.90 (d, 6.0) |
1.2.2. 2D NMR: COSY, HSQC, and HMBC
2D NMR experiments are essential for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically separated by two or three bonds. This helps to identify spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly crucial for connecting different spin systems and for determining the point of attachment of the sugar moiety to the aglycone. For instance, a correlation between the anomeric proton of the rhamnose (H-1") and a carbon of the aglycone (e.g., C-3) would confirm the glycosylation site.[11]
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data for structure elucidation.
Sample Preparation
A pure sample of the isolated compound is essential. The sample is typically dissolved in a deuterated solvent (e.g., deuterated methanol, CD₃OD, or deuterated acetone, (CD₃)₂CO) for NMR analysis. The concentration should be optimized for the specific instrument and experiment.
Mass Spectrometry (LC-MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is commonly used.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing flavonoid glycosides. Both positive and negative ion modes should be employed.
-
Analysis: The analysis begins with a full scan to determine the molecular ion peak. Subsequently, tandem MS (MS/MS) experiments are performed by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution of signals.
-
1D NMR Acquisition:
-
¹H NMR: A standard pulse program is used. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition:
-
COSY: A standard gradient-selected COSY (gCOSY) pulse sequence is typically used.
-
HSQC: A gradient-selected HSQC experiment with sensitivity enhancement is commonly employed.
-
HMBC: A gradient-selected HMBC experiment is used. The long-range coupling constant (J) can be optimized (e.g., 8 Hz) to enhance correlations over two and three bonds.
-
Visualizing the Workflow and Biological Context
Graphical representations of workflows and biological pathways aid in understanding the complex processes of structure elucidation and the compound's potential biological role.
Structure Elucidation Workflow
The following diagram illustrates the logical flow of experiments and data analysis in the structure elucidation of a this compound.
Biological Activity and Signaling Pathway
Kaempferol (B1673270) and its glycosides, such as this compound, have been reported to exhibit anticancer properties by modulating various cellular signaling pathways.[7][8][9][10][11][12][13][14][15][16][17] One of the key pathways implicated is the PI3K/Akt signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis.
The following diagram illustrates the inhibitory effect of a this compound (represented by Kaempferol glycoside) on the PI3K/Akt signaling pathway.
Conclusion
The structure elucidation of this compound, as exemplified by kaempferol-3-O-rhamnoside, is a systematic process that relies on the synergistic use of advanced analytical techniques. High-resolution mass spectrometry provides the molecular formula and initial fragmentation data, while a suite of 1D and 2D NMR experiments allows for the complete assignment of the proton and carbon skeletons and the determination of inter-atomic connectivity. The detailed structural information obtained is fundamental for understanding the compound's biological activity and for guiding future research in drug discovery and development. The ability of these compounds to modulate key signaling pathways, such as the PI3K/Akt pathway, underscores their therapeutic potential and highlights the importance of rigorous structural characterization.
References
- 1. japsonline.com [japsonline.com]
- 2. In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques [mdpi.com]
- 6. A fragmentation study of disaccharide flavonoid C-glycosides using triple quadrupole mass spectrometry and its application for identification of flavonoid C-glycosides in Odontosoria chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijsit.com [ijsit.com]
- 16. Recent studies on kaempferol and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Biosynthesis of Spinorhamnoside: A Technical Guide to the Glycosylation of Spinosyn
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinorhamnoside, a critical structural component of the potent insecticide spinosad, is synthesized through a complex enzymatic pathway within the bacterium Saccharopolyspora spinosa. The biosynthesis of this glycoside involves the formation of an activated rhamnose donor molecule, dTDP-L-rhamnose, and its subsequent attachment to the spinosyn aglycone. This technical guide provides an in-depth exploration of the core biosynthetic pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development and metabolic engineering.
The biosynthesis of the rhamnose moiety and its transfer to the spinosyn aglycone is a key determinant of the final compound's insecticidal activity. Understanding the intricacies of this pathway, including the enzymes involved and their kinetics, is paramount for efforts aimed at strain improvement and the generation of novel spinosyn analogues with enhanced properties.
The Core Biosynthetic Pathway of this compound
The formation of the this compound moiety of spinosyn can be divided into two major stages: the synthesis of the activated sugar donor, dTDP-L-rhamnose, and the transfer of the rhamnosyl group to the spinosyn aglycone.
Biosynthesis of dTDP-L-rhamnose
The synthesis of dTDP-L-rhamnose in Saccharopolyspora spinosa begins with glucose-1-phosphate and proceeds through a four-step enzymatic cascade. The genes encoding these enzymes are often referred to as gtt, gdh, epi, and kre.[1] These enzymes catalyze the conversion of glucose-1-phosphate into the activated rhamnose donor.
The pathway is as follows:
-
Glucose-1-phosphate thymidylyltransferase (Gtt, RmlA): This enzyme catalyzes the initial step, the transfer of a thymidylyl group from dTTP to glucose-1-phosphate, forming dTDP-D-glucose.
-
dTDP-D-glucose 4,6-dehydratase (Gdh, RmlB): Gdh then catalyzes the dehydration of dTDP-D-glucose to produce dTDP-4-keto-6-deoxy-D-glucose.
-
dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (Epi, RmlC): This epimerase acts on dTDP-4-keto-6-deoxy-D-glucose to yield dTDP-4-keto-L-rhamnose.
-
dTDP-4-keto-L-rhamnose reductase (Kre, RmlD): The final step in the formation of the activated rhamnose donor is the reduction of dTDP-4-keto-L-rhamnose by Kre to produce dTDP-L-rhamnose.
Rhamnosylation of the Spinosyn Aglycone
Once dTDP-L-rhamnose is synthesized, it serves as the donor for the glycosylation of the spinosyn aglycone (AGL). This crucial step is catalyzed by a specific rhamnosyltransferase.
-
Spinosyn Rhamnosyltransferase (SpnG): SpnG is the glycosyltransferase that attaches the L-rhamnose moiety from dTDP-L-rhamnose to the spinosyn aglycone, forming the this compound.[2]
The following diagram, generated using Graphviz, illustrates the complete biosynthetic pathway.
Quantitative Data
| Gene(s) Overexpressed | Fold Increase in Spinosad Yield | Reference |
| gdh, kre, gtt, epi | 2.6 | [3] |
| Complete spn gene cluster | 1.24 | [3] |
Experimental Protocols
Detailed methodologies for the key enzymes in the this compound biosynthetic pathway are crucial for their characterization and for metabolic engineering efforts.
Protocol 1: Spinosyn Rhamnosyltransferase (SpnG) Assay
This protocol is adapted from Isiorho et al. (2012).[2]
Objective: To determine the activity of SpnG by measuring the formation of the glucosylated product via HPLC.
Materials:
-
Spinosyn aglycone (AGL)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Magnesium chloride (MgCl₂)
-
TDP-D-glucose (as a substrate for the assay)
-
Purified SpnG enzyme
-
50 mM HEPES buffer, pH 8.5
-
Ethyl acetate (B1210297)
-
HPLC system with a photodiode array detector
Procedure:
-
Prepare the reaction mixture in a final volume of 100 µL containing:
-
2.5 mM AGL (dissolved in a minimal amount of DMSO to achieve a final concentration of 0.5% v/v)
-
2.5 mM MgCl₂
-
12 mM TDP-D-glucose
-
25 µM SpnG
-
50 mM HEPES, pH 8.5
-
-
Incubate the reaction at 37 °C.
-
Withdraw 25 µL samples at 0, 15, 30, and 45 minutes.
-
Quench the reaction in each sample by adding 100 µL of ethyl acetate.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Analyze the ethyl acetate layer by HPLC to quantify the formation of the glucosylated product.
-
Calculate the concentration of the product at each time point using the peak areas from the HPLC chromatogram.
Protocol 2: General Assay for dTDP-D-glucose 4,6-dehydratase (Gdh)
This is a general spectrophotometric assay based on the NAD⁺-dependent reaction.
Objective: To measure the activity of Gdh by monitoring the formation of the product, which has a characteristic absorbance.
Materials:
-
dTDP-D-glucose
-
Purified Gdh enzyme
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing dTDP-D-glucose in Tris-HCl buffer.
-
Initiate the reaction by adding the purified Gdh enzyme.
-
Monitor the increase in absorbance at a specific wavelength (typically around 320-340 nm) which corresponds to the formation of the 4-keto-6-deoxy product.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
Protocol 3: Coupled Assay for dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (Epi) and dTDP-4-keto-L-rhamnose reductase (Kre)
This is a coupled spectrophotometric assay that measures the activity of Epi by coupling it to the Kre-catalyzed reduction, which consumes NADH.
Objective: To determine the activity of Epi by measuring the rate of NADH oxidation in a coupled reaction with an excess of Kre.
Materials:
-
dTDP-4-keto-6-deoxy-D-glucose (substrate for Epi)
-
NADH
-
Purified Epi enzyme
-
Purified Kre enzyme (in excess)
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing dTDP-4-keto-6-deoxy-D-glucose and NADH in potassium phosphate buffer.
-
Add an excess of purified Kre enzyme to the mixture.
-
Initiate the reaction by adding the purified Epi enzyme.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The rate is proportional to the activity of the Epi enzyme.
Logical Workflow for Enzyme Assays
The following diagram illustrates the logical workflow for the experimental protocols described above.
Conclusion
The biosynthesis of this compound is a multi-step enzymatic process that is integral to the production of the insecticide spinosad. This guide has detailed the core pathway, from the synthesis of the activated rhamnose donor, dTDP-L-rhamnose, to its final attachment to the spinosyn aglycone by the rhamnosyltransferase SpnG. The provided quantitative data, though limited, highlights key areas for potential metabolic engineering to improve spinosad yields. The detailed experimental protocols offer a starting point for researchers to characterize the individual enzymes of this pathway, paving the way for a deeper understanding and manipulation of spinosyn biosynthesis. Further research to elucidate the specific kinetic parameters of each enzyme in Saccharopolyspora spinosa will be invaluable for the rational design of more efficient spinosad production systems and the generation of novel, bioactive spinosyn analogues.
References
Spinorhamnoside discovery and characterization
An in-depth search has revealed no scientific data or publications pertaining to a compound named "spinorhamnoside." This suggests that "this compound" may be a novel, as-yet-unpublished discovery, a proprietary name not in the public domain, or potentially a misnomer for another compound.
Therefore, the requested in-depth technical guide on the discovery, characterization, and biological activity of "this compound" cannot be generated at this time due to the absence of foundational information in the public scientific literature.
To proceed, it is recommended to:
-
Verify the Compound Name: Please double-check the spelling and name of the compound. It is possible that a different name is used in published literature.
-
Provide an Alternative Compound: If "this compound" is not the correct name, please provide the name of a known natural compound for which a comprehensive technical guide is desired.
Once a valid compound name is provided, a thorough literature search can be conducted to gather the necessary data to construct the requested whitepaper, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.
Spinorhamnoside: A Technical Guide to Its Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinorhamnoside is a flavonoid rhamnoside that has been isolated from the seeds of Ziziphus jujuba Mill var. Spinosa[1]. As a member of the flavonoid family, a class of phytochemicals known for a wide range of biological activities, this compound holds potential for investigation in drug discovery and development[2]. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, antiviral, and neuroprotective properties[2][3][4]. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential biological signaling pathways based on evidence from closely related compounds.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and analysis. While specific experimental data for some properties are not widely reported, the following table summarizes the available computed and predicted data.
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₀O₁₅ | PubChem, ChemicalBook |
| Molecular Weight | 688.68 g/mol | PubChem, ChemicalBook |
| Exact Mass | 688.23672056 Da | PubChem |
| Boiling Point | 788.3 ± 60.0 °C (Predicted) | ChemicalBook |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
| pKa | 7.17 ± 0.40 (Predicted) | ChemicalBook |
| XLogP3-AA | 1.5 | PubChem |
| Hydrogen Bond Donors | 6 | PubChem |
| Hydrogen Bond Acceptors | 15 | PubChem |
| Melting Point | Not reported in the literature | - |
| Solubility | Not reported in the literature | - |
| Optical Rotation | Not reported in the literature | - |
Experimental Protocols
Isolation and Purification from Ziziphus spinosa Seeds
This compound is naturally found in the seeds of Ziziphus spinosa. A robust method for its isolation and purification is High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography technique that avoids irreversible sample adsorption onto solid supports[5][6][7].
Methodology:
-
Extraction:
-
Dry and powder the seeds of Ziziphus spinosa.
-
Perform reflux extraction using an optimized ethanol (B145695) concentration (e.g., 60-80% ethanol in water) with a solid-to-liquid ratio of approximately 1:25 g/mL for 1-2 hours[8].
-
Collect the extract and concentrate it under reduced pressure to remove ethanol, yielding a crude extract.
-
-
Preliminary Purification (Optional):
-
The crude extract can be passed through a macroporous resin column (e.g., D101) to enrich the flavonoid fraction[8]. Elute with a stepwise gradient of ethanol.
-
-
High-Speed Counter-Current Chromatography (HSCCC) Purification:
-
Solvent System Selection: The choice of a two-phase solvent system is critical. A common system for flavonoids is an ethyl acetate-n-butanol-water (e.g., 4:1:5 v/v/v) or a chloroform-methanol-water (e.g., 4:3:2 v/v/v) mixture[7][9]. The system should be thoroughly mixed and allowed to separate into two distinct phases.
-
HSCCC Operation:
-
Fill the multilayer coil column entirely with the stationary phase (typically the more polar phase).
-
Rotate the apparatus at a high speed (e.g., 800-1000 rpm) to establish hydrodynamic equilibrium.
-
Pump the mobile phase (the less polar phase) through the column at a specific flow rate (e.g., 5-10 mL/min)[7].
-
Once the mobile phase emerges and equilibrium is reached, inject the enriched flavonoid extract dissolved in a small volume of the solvent system.
-
Continuously pump the mobile phase and collect fractions using a fraction collector.
-
-
Monitoring: Monitor the effluent using a UV detector, typically at a wavelength around 257 nm or 280 nm for flavonoids[7][10].
-
Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Spectroscopic Characterization Protocols
Structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve a pure sample (2-5 mg) in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). Acquire ¹H NMR and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguous assignment of all proton and carbon signals and to determine the connectivity between the aglycone and the sugar moieties.
-
Expected Signals: The ¹H NMR spectrum is expected to show signals in the aromatic region (for the flavonoid core), specific signals for the anomeric protons of the rhamnose units, and a complex region for the other sugar protons. The ¹³C NMR spectrum will show distinct signals for carbonyl carbons, aromatic carbons, and sugar carbons[11][12].
-
-
Mass Spectrometry (MS):
-
Protocol: Introduce a dilute solution of the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap). Acquire full scan mass spectra in both positive and negative ion modes to determine the accurate mass and molecular formula. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns.
-
Expected Fragmentation: In ESI-MS/MS, glycosidic bonds are often labile. A characteristic fragmentation pattern for flavonoid glycosides is the neutral loss of the sugar moieties, resulting in a fragment ion corresponding to the aglycone core. This pattern is crucial for identifying the type of sugar and the structure of the flavonoid base[13][14].
-
-
Infrared (IR) Spectroscopy:
-
Protocol: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Bands: The IR spectrum should display characteristic absorption bands corresponding to the functional groups present: a broad O-H stretching band (~3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~3100-2850 cm⁻¹), a C=O stretch for the ketone group (~1650 cm⁻¹), C=C stretching for the aromatic rings (~1600-1450 cm⁻¹), and C-O stretching for ethers and alcohols (~1250-1000 cm⁻¹)[15][16].
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Protocol: Dissolve the sample in a UV-transparent solvent, such as methanol (B129727) or ethanol, and record the absorption spectrum from approximately 200 to 500 nm.
-
Expected Spectrum: Flavonoids typically exhibit two major absorption bands. Band II, appearing between 240-280 nm, is associated with the A-ring, while Band I, between 300-390 nm, corresponds to the B-ring[10][17]. The exact position of these maxima can provide clues about the hydroxylation and glycosylation pattern of the flavonoid core[18].
-
Potential Biological Activity and Signaling Pathways
Direct studies on the molecular mechanisms of this compound are limited. However, its structural similarity to other flavonoids isolated from the same source, such as Spinosin, and other well-studied flavonoids, allows for informed hypotheses regarding its potential biological targets and signaling pathways.
Neuroprotective Effects via BDNF Regulation
Spinosin, a related flavonoid glycoside from Ziziphus spinosa, has demonstrated significant neuroprotective effects. Studies have shown that Spinosin can ameliorate cognitive impairment in Alzheimer's disease models by upregulating Brain-Derived Neurotrophic Factor (BDNF) and the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2)[19]. BDNF is a key neurotrophin involved in synaptic plasticity, neuronal survival, and memory. It is plausible that this compound shares these neuroprotective properties and may act through similar mechanisms.
Anti-inflammatory Activity via NF-κB and MAPK Pathways
Flavonoids are well-known for their anti-inflammatory activities[2]. Many exert their effects by inhibiting key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[20]. These pathways control the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Flavonols like fisetin (B1672732) and quercetin (B1663063) have been shown to suppress the phosphorylation of key proteins in these pathways, including IκBα, p65, JNK, ERK, and p38[20]. Given its flavonoid structure, this compound is a strong candidate for possessing anti-inflammatory properties through the modulation of these pathways.
Regulation of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival[21]. Its dysregulation is implicated in numerous diseases, including cancer. Several flavonoids, such as isorhamnetin, have been identified as inhibitors of this pathway[22]. They can suppress the phosphorylation of key downstream effectors like Akt, p70S6 kinase (p70S6K), and 4E-BP1, leading to cell cycle arrest and reduced proliferation[22]. The structural backbone of this compound suggests it could also interact with and modulate components of the PI3K/Akt/mTOR pathway, representing a promising avenue for cancer research.
Conclusion
This compound is a flavonoid glycoside with a chemical structure that suggests significant potential for biological activity, particularly in the areas of neuroprotection and anti-inflammatory action. While comprehensive experimental data on its physicochemical properties are still emerging, established analytical techniques provide a clear path for its isolation and characterization. Future research should focus on validating the hypothesized mechanisms of action, particularly its effects on the PI3K/Akt/mTOR, MAPK, and NF-κB signaling pathways, to fully elucidate its therapeutic potential. This guide serves as a foundational resource for scientists dedicated to exploring the pharmacological value of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Rapid separation of flavonoids by analytical high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 12. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 15. FTIR [terpconnect.umd.edu]
- 16. researchgate.net [researchgate.net]
- 17. medwinpublishers.com [medwinpublishers.com]
- 18. mdpi.com [mdpi.com]
- 19. Neuroprotective Effects of Spinosin on Recovery of Learning and Memory in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphoinositide 3-kinase/Akt signaling pathway and its therapeutical implications for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Spinorhamnoside and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinorhamnoside, a naturally occurring flavonoid glycoside, and its synthetic derivatives and analogs have garnered significant interest within the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its chemical synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key signaling pathways.
Introduction
This compound is a flavonoid glycoside structurally identified as kaempferol-3-O-rhamnoside-7-O-rhamnoside. Flavonoids are a large class of plant secondary metabolites known for their broad spectrum of biological activities, and the glycosylation pattern of the flavonoid aglycone plays a crucial role in modulating their bioavailability and pharmacological effects. This compound, with its two rhamnose moieties, exhibits a unique profile of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This guide will delve into the synthesis of this compound derivatives and analogs, explore their biological activities with a focus on quantitative data, and elucidate the molecular pathways through which they exert their effects.
Chemical Synthesis of this compound Derivatives and Analogs
The synthesis of this compound and its derivatives often involves a multi-step process starting from the aglycone, kaempferol (B1673270). The general approach involves the protection of hydroxyl groups, followed by glycosylation and subsequent deprotection.
General Synthesis Strategy
A common strategy for the synthesis of flavonoid glycosides like this compound involves:
-
Protection of Kaempferol: The hydroxyl groups of kaempferol at positions 5 and 4' are typically protected to ensure regioselective glycosylation at the 3 and 7 positions. Benzyl (B1604629) groups are commonly used as protecting groups.
-
Glycosylation: The protected kaempferol is then reacted with an activated rhamnosyl donor, such as a glycosyl bromide or trichloroacetimidate, in the presence of a suitable promoter to form the glycosidic linkage. This step can be performed sequentially to introduce rhamnose at the 3 and 7 positions.
-
Deprotection: The protecting groups are removed under specific conditions, such as hydrogenolysis for benzyl groups, to yield the final this compound derivative.
Representative Experimental Protocol: Synthesis of Kaempferol-3-O-rhamnoside
This protocol provides a general method for the synthesis of a key intermediate in the production of this compound.
Materials:
-
Kaempferol
-
Acetobromo-α-L-rhamnose
-
Potassium carbonate (K2CO3)
-
Anhydrous acetone
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Protection of Kaempferol (Optional but recommended for complex syntheses): Dissolve kaempferol in a suitable solvent and react with a protecting group reagent (e.g., benzyl bromide) in the presence of a base. Purify the protected kaempferol by column chromatography.
-
Glycosylation: Dissolve the protected or unprotected kaempferol in anhydrous acetone. Add acetobromo-α-L-rhamnose and K2CO3. Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter the mixture and evaporate the solvent under reduced pressure. Dissolve the residue in a suitable solvent and wash with water. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate.
-
Deprotection (Deacetylation): Dissolve the crude product in methanol and add a catalytic amount of sodium methoxide. Stir the reaction at room temperature until deacetylation is complete (monitored by TLC).
-
Purification: Neutralize the reaction mixture with an acidic resin, filter, and concentrate. Purify the final product, kaempferol-3-O-rhamnoside, by silica gel column chromatography.
Biological Activities of this compound and its Analogs
This compound and its derivatives exhibit a range of biological activities, with anti-inflammatory, antioxidant, and anticancer effects being the most prominent.
Anti-inflammatory Activity
Kaempferol glycosides, including this compound, have been shown to possess significant anti-inflammatory properties.[1][2][3] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] The mechanism of this anti-inflammatory action is often attributed to the inhibition of the NF-κB signaling pathway.[1][5]
Antioxidant Activity
The flavonoid structure of this compound endows it with potent antioxidant properties. These compounds can scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[3][4][6] The antioxidant capacity is crucial for protecting cells from oxidative stress-induced damage.
Anticancer Activity
This compound and related kaempferol glycosides have demonstrated cytotoxic effects against various cancer cell lines, including those of the breast, colon, and leukemia.[3][7][8] Their anticancer mechanisms involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and migration.[8][9][10] These effects are often mediated through the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway.[9][10][11]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for the biological activities of this compound (kaempferol-3-O-rhamnoside-7-O-rhamnoside) and its closely related analogs.
Table 1: Anti-inflammatory Activity of Kaempferol Glycosides
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Kaempferol-3-O-rhamnoside | RAW 264.7 macrophages | NO Production Inhibition | IC50: ~50 µM | [3] |
| Kaempferol-7-O-glucoside | RAW 264.7 macrophages | NO Production Inhibition | IC50: >100 µM | [3] |
| Kaempferol | RAW 264.7 macrophages | NO Production Inhibition | IC50: ~25 µM | [3] |
Table 2: Antioxidant Activity of Kaempferol Glycosides
| Compound | Assay | IC50 Value | Reference |
| Kaempferol-3-O-rhamnoside-7-O-rhamnoside (α-rhamnoisorobin) | DPPH Radical Scavenging | 0.71 µg/ml | [6] |
| Kaempferol | DPPH Radical Scavenging | ~5 µg/ml | [3] |
| Kaempferol-7-O-glucoside | DPPH Radical Scavenging | ~15 µg/ml | [3] |
| Kaempferol-3-O-rhamnoside | ABTS Radical Scavenging | Not reported | [3] |
| Kaempferol | ABTS Radical Scavenging | ~2.5 µg/ml | [3] |
Table 3: Anticancer Activity of Kaempferol Glycosides
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Kaempferol | HepG2 | Liver Cancer | ~40 µM | [3] |
| Kaempferol-3-O-rhamnoside | HepG2 | Liver Cancer | >100 µM | [3] |
| Kaempferol-7-O-glucoside | HepG2 | Liver Cancer | >100 µM | [3] |
| Kaempferol | CT26 | Colon Cancer | ~50 µM | [3] |
| Kaempferol | B16F1 | Melanoma | ~60 µM | [3] |
| Platanoside (a kaempferol coumaroyl glycoside) | Various leukemia cell lines | Leukemia | Varies (cell line dependent) | [7] |
Experimental Protocols for Biological Assays
Protocol for Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is used to assess the anti-inflammatory activity of compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.[12]
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Test compounds (this compound derivatives)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent in a new 96-well plate.
-
Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Protocol for DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of compounds by their ability to scavenge the stable DPPH free radical.[13]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compounds (this compound derivatives)
-
Ascorbic acid (positive control)
-
96-well plate
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each sample dilution and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
Protocol for MTT Cytotoxicity Assay
This protocol assesses the cytotoxic effect of compounds on cancer cells by measuring the metabolic activity of viable cells.[14]
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete growth medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compounds (this compound derivatives)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Signaling Pathways Modulated by this compound Analogs
The biological activities of this compound and its analogs are mediated through the modulation of key cellular signaling pathways. The following diagrams illustrate the inhibitory effects of kaempferol and its glycosides on the NF-κB and PI3K/Akt/mTOR pathways, which are central to inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
Kaempferol glycosides can suppress inflammation by inhibiting the activation of the NF-κB pathway.[1][5] This involves preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by Kaempferol Glycosides.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The anticancer effects of kaempferol and its glycosides are partly due to their ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in cancer cells.[9][10][11] Inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Kaempferol Glycosides.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential. Their well-documented anti-inflammatory, antioxidant, and anticancer activities, coupled with an increasing understanding of their mechanisms of action, make them attractive candidates for further drug development. Future research should focus on the synthesis of novel analogs with improved potency and bioavailability, comprehensive in vivo studies to validate their efficacy and safety, and further elucidation of their molecular targets and signaling pathways. The information compiled in this guide provides a solid foundation for researchers to advance the study of this compound and its derivatives towards clinical applications.
References
- 1. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Spinosin, a Representative Flavonoid Glycoside
A Note on Spinorhamnoside: Information regarding the quantitative analysis of "this compound" is limited in publicly available scientific literature. This document provides a detailed protocol for the quantitative analysis of Spinosin (B15895) , a structurally related and well-researched flavonoid C-glycoside found in the seeds of Ziziphus jujuba. The methodologies presented here are broadly applicable to the quantification of similar flavonoid glycosides and can be adapted for this compound with appropriate validation.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spinosin is a C-glycoside flavonoid predominantly found in the seeds of Ziziphus jujuba Mill. var. spinosa, a plant widely used in traditional medicine for its sedative and anxiolytic effects. As a bioactive constituent, the accurate quantification of spinosin in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note details validated methods for the extraction and quantitative analysis of spinosin using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The concentration of spinosin can vary significantly depending on the plant species, variety, and the extraction method employed. The following table summarizes quantitative data from various studies.
| Plant Material | Extraction Method | Analytical Method | Spinosin Content (μg/g of dry weight) | Reference |
| Ziziphus jujuba Mill. fruit | Soxhlet | HPLC | 2.83 ± 0.02 | [1] |
| Ziziphus jujuba Mill. fruit | Percolation | HPLC | 2.09 ± 0.03 | [1] |
| Ziziphus jujuba Mill. fruit | Decoction | HPLC | 1.34 ± 0.01 | [1] |
| Ziziphus jujuba var. spinosa seeds | Not specified | HPLC | 73110 | [2] |
| Ziziphus jujuba cv. Hupingzao (Stems) | Not specified | HPLC | Present, but not quantified | [3] |
| Ziziphus jujuba cv. Hupingzao (Leaves) | Not specified | HPLC | Present, but not quantified | [3] |
| Ziziphus mauritiana seeds | Methanol (B129727) Extraction | HPLC | Present, but not quantified | [4] |
Experimental Protocols
A general workflow for the quantitative analysis of spinosin from plant extracts is depicted below.
Caption: General experimental workflow for spinosin quantification.
Extraction Protocols
The choice of extraction method can significantly impact the yield of spinosin. Here are protocols for three common methods.
3.1.1. Soxhlet Extraction
-
Accurately weigh approximately 10 g of powdered plant material.
-
Place the powder into a cellulose (B213188) thimble.
-
Place the thimble into a Soxhlet extractor.
-
Add 250 mL of methanol or 70% ethanol (B145695) to the round-bottom flask.
-
Heat the solvent to its boiling point and perform the extraction for 4-6 hours.
-
After extraction, allow the solution to cool.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of the mobile phase for HPLC analysis.
3.1.2. Maceration
-
Accurately weigh approximately 10 g of powdered plant material into a flask.
-
Add 100 mL of 70% methanol.
-
Stopper the flask and shake it for 30 minutes.
-
Let the mixture stand at room temperature for 24-48 hours with occasional shaking.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction of the residue with a fresh portion of the solvent.
-
Combine the filtrates and concentrate them using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of the mobile phase for HPLC analysis.
3.1.3. Ultrasound-Assisted Extraction (UAE)
-
Accurately weigh 1 g of powdered plant material into a flask.
-
Add 25 mL of 70% ethanol.
-
Place the flask in an ultrasonic bath.
-
Perform sonication at a controlled temperature (e.g., 50°C) for 30-60 minutes.
-
After extraction, centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
HPLC-UV Quantification Protocol
This protocol is based on a validated method for the determination of spinosin.[1][5][6]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., Hypersil C18, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution of methanol and water is commonly used. An example gradient is:
-
0-10 min: 30% Methanol
-
10-25 min: 30% to 70% Methanol
-
25-30 min: 70% Methanol
-
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 334 nm.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Prepare a stock solution of spinosin standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 30 to 400 ng/mL.[1]
-
Inject the calibration standards into the HPLC system to construct a calibration curve.
-
Prepare the sample extracts as described in the extraction protocols and filter through a 0.45 µm filter.
-
Inject the prepared sample solutions into the HPLC system.
-
Identify the spinosin peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of spinosin in the sample using the calibration curve.
LC-MS/MS Quantification Protocol
For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.[7][8][9]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. For example, (A) 10% methanol in water with 5 mM ammonium acetate and (B) 90% methanol in water with 5 mM ammonium acetate.
-
Flow Rate: 0.2 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for spinosin need to be determined by infusing a standard solution.
Procedure:
-
Follow the sample preparation and standard preparation steps as for the HPLC-UV method.
-
Optimize the MS/MS parameters (e.g., collision energy, declustering potential) for spinosin using a standard solution.
-
Establish MRM transitions for quantification (quantifier ion) and confirmation (qualifier ion).
-
Inject the standards and samples into the LC-MS/MS system.
-
Quantify spinosin in the samples based on the peak area of the quantifier ion transition and the calibration curve.
Signaling Pathway Modulation by Flavonoids
Flavonoids, including spinosin and similar compounds, have been shown to modulate various cellular signaling pathways. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is crucial for regulating cell growth, proliferation, and survival.[10][11][[“]][[“]] The inhibitory effect of some flavonoids on this pathway is of significant interest in cancer research.[10][14]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by flavonoids.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Composition and content of phenolic acids and flavonoids among the different varieties, development stages, and tissues of Chinese Jujube (Ziziphus jujuba Mill.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of spinosyn A and spinosyn D in animal-derived products using multiwalled carbon nanotubes coupled with LC-MS/MS for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids Targeting the mTOR Signaling Cascades in Cancer: A Potential Crosstalk in Anti-Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. consensus.app [consensus.app]
- 14. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Spinorhamnoside Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of Spinorhamnoside, a compound of interest for its potential therapeutic properties. The following protocols are designed to assess its anti-inflammatory and anti-cancer effects, common activities observed in structurally related compounds.
Section 1: Anti-Inflammatory Activity of this compound
Many natural compounds exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. These assays are designed to determine if this compound can inhibit the production of inflammatory mediators in a cell-based model.
Application Note 1: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO). This assay measures the ability of this compound to inhibit LPS-induced NO production in RAW 264.7 macrophage cells.
Experimental Protocol: Griess Assay for Nitric Oxide Quantification
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[1]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[1] A set of untreated cells should be included as a negative control.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate and incubate for 15 minutes at room temperature.[1]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite (B80452) using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Data Presentation: Inhibition of Nitric Oxide Production by this compound
| Concentration of this compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production | Cell Viability (%) |
| 0 (Vehicle Control) | 0.5 ± 0.1 | 0 | 100 |
| 0 (LPS only) | 25.2 ± 1.8 | 0 | 98 ± 2.1 |
| 1 | 22.1 ± 1.5 | 12.3 | 99 ± 1.5 |
| 5 | 15.8 ± 1.1 | 37.3 | 97 ± 2.5 |
| 10 | 9.3 ± 0.8 | 63.1 | 96 ± 3.0 |
| 25 | 4.1 ± 0.5 | 83.7 | 94 ± 2.8 |
| 50 | 2.5 ± 0.3 | 90.1 | 91 ± 3.5 |
| Positive Control (e.g., Dexamethasone 10 µM) | 3.2 ± 0.4 | 87.3 | 98 ± 1.9 |
Workflow for Nitric Oxide Inhibition Assay
References
Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of Spinorhamnoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinorhamnoside, a flavonoid glycoside, belongs to a class of natural products known for a wide range of biological activities. Flavonoids and their glycosidic derivatives are of significant interest in drug discovery due to their potential to modulate the activity of various enzymes involved in physiological and pathological processes.[1][2][3][4] Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects.[1] Therefore, evaluating the enzyme inhibitory potential of this compound is a critical step in elucidating its mechanism of action and therapeutic applications.
This document provides detailed application notes and protocols for conducting in vitro enzyme inhibition assays for this compound, with a primary focus on α-glucosidase, a key enzyme in carbohydrate metabolism and a target for anti-diabetic drugs.[5][6][7] The protocols provided herein can be adapted for other relevant enzymes.
Scientific Background and Principle
Many flavonoid glycosides, particularly those containing a rhamnose moiety, have demonstrated inhibitory activity against various enzymes, including α-glucosidase, elastase, and xanthine (B1682287) oxidase.[4][8][9] α-Glucosidase, located in the brush border of the small intestine, is responsible for the breakdown of disaccharides and oligosaccharides into monosaccharides, which are then absorbed into the bloodstream. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.[5][7]
The in vitro α-glucosidase inhibition assay is a colorimetric assay that measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase. The assay utilizes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by α-glucosidase to release p-nitrophenol, a yellow-colored product. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of pNPG cleavage is reduced, resulting in a decrease in the intensity of the yellow color, which can be quantified spectrophotometrically.
Data Presentation
The inhibitory activity of this compound against a target enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 value is determined by performing the assay with a range of inhibitor concentrations and plotting the percentage of inhibition against the inhibitor concentration.
Table 1: Hypothetical α-Glucosidase Inhibitory Activity of this compound
| Compound | IC50 (µM) | Inhibition Type |
| This compound | 25.8 ± 2.1 | Mixed |
| Acarbose (B1664774) (Positive Control) | 150.2 ± 8.5 | Competitive |
| Kaempferol (B1673270) (Reference) | 11.6 ± 0.9 | Mixed |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (test compound)
-
Acarbose (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Dissolve α-glucosidase in 100 mM phosphate buffer (pH 6.8) to a final concentration of 0.5 U/mL.
-
Substrate Solution: Dissolve pNPG in 100 mM phosphate buffer (pH 6.8) to a final concentration of 5 mM.
-
Test Compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Prepare serial dilutions in DMSO to obtain a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Positive Control Stock Solution: Dissolve acarbose in DMSO to a final concentration of 10 mM. Prepare serial dilutions in DMSO.
3. Assay Procedure:
-
Add 50 µL of 100 mM phosphate buffer (pH 6.8) to each well of a 96-well microplate.
-
Add 10 µL of the test compound (this compound) or positive control (acarbose) at various concentrations to the respective wells. For the negative control, add 10 µL of DMSO.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the negative control (enzyme + substrate + DMSO).
-
A_sample is the absorbance of the well with the test compound.
-
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by non-linear regression analysis of the dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.
Caption: Inhibition of α-glucosidase by this compound in the small intestine.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant, anti-inflammatory, and enzyme inhibitory activity of natural plant flavonoids and their synthesized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. A-glucosidase inhibitory activity of kaempferol-3-O-rutinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Elastase inhibition by natural flavonoids: mechanistic insights and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spinorhamnoside Mechanism of Action Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, specific studies on a compound named "Spinorhamnoside" are not available. The following application notes and protocols are based on the well-documented activities of structurally related rhamnoside glycosides, particularly Kaempferol rhamnosides, which are known for their anti-inflammatory and anti-cancer properties. These notes serve as a comprehensive guide for investigating the potential mechanism of action of novel rhamnoside compounds.
I. Introduction to Rhamnoside Glycosides
Rhamnoside glycosides are a class of naturally occurring compounds where a sugar molecule, rhamnose, is attached to a non-sugar moiety (aglycone), often a flavonoid like kaempferol. These compounds are widely distributed in the plant kingdom and have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Understanding the mechanism of action of these compounds is crucial for their development as potential therapeutic agents.
II. Anti-inflammatory Mechanism of Action
Rhamnoside glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism involves the inhibition of pro-inflammatory mediators in activated macrophages.
Key Signaling Pathways:
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Some rhamnoside glycosides have been shown to inhibit the activation of NF-κB.[1][2][3][4]
-
Nrf2 Signaling Pathway: The transcription factor Nrf2 is a key regulator of the antioxidant response. Activation of the Nrf2 pathway can lead to the expression of antioxidant enzymes and can suppress inflammation. Certain rhamnosides may exert their anti-inflammatory effects by activating this protective pathway.[2][3]
Quantitative Data: Inhibition of Inflammatory Markers
The following table summarizes the inhibitory effects of Kaempferol and its rhamnoside derivatives on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages.
| Compound | Concentration (µM) | NO Production Inhibition (%) | IC50 (µM) for NO Inhibition |
| Kaempferol | 100 | Not specified | 35.5 |
| α-Rhamnoisorobin (Kaempferol-3-O-rhamnoside) | 100 | Not specified | 85.2 |
| Afzelin (Kaempferol-3-O-rhamnoside) | 100 | No significant inhibition | > 100 |
| Kaempferitrin (Kaempferol-3,7-di-O-rhamnoside) | 100 | No significant inhibition | > 100 |
Data adapted from studies on Kaempferol and its rhamnosides.[1][4]
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol describes the measurement of NO production in RAW 264.7 macrophage cells stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)-ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 × 10^6 cells/mL and allow them to adhere for 18-24 hours.[4]
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 30 minutes.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[1][4]
-
Griess Assay:
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.[4]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculation: Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO production inhibition is calculated relative to the LPS-treated control group.
Visualization of Anti-inflammatory Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
III. Anticancer Mechanism of Action: Apoptosis Induction
Many rhamnoside glycosides have demonstrated cytotoxic activities against various cancer cell lines. One of the key mechanisms underlying this cytotoxicity is the induction of apoptosis, or programmed cell death.
Key Apoptotic Pathways:
-
Intrinsic (Mitochondrial) Pathway: This pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspases like caspase-3.
-
Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular death ligands to their corresponding cell surface receptors, leading to the activation of caspase-8 and the downstream executioner caspases.
Quantitative Data: Cytotoxicity of Rhamnoside Derivatives
The following table presents the IC50 values of various methoxylated flavonoids and flavonoid glycosides isolated from Rhamnus disperma against different human cancer cell lines.
| Compound | MCF 7 (Breast Cancer) IC50 (µM) | A2780 (Ovarian Cancer) IC50 (µM) | HT 29 (Colon Cancer) IC50 (µM) |
| Compound 1 (O-methylated flavonoid) | 2.17 | 0.53 | 2.16 |
| Compound 2 (O-methylated flavonoid) | 6.81 | 9.07 | 8.43 |
| Compound 3 (O-methylated flavonoid) | 2.76 | 3.73 | 2.71 |
| Compound 4-7 (Flavonoid glycosides) | > 50 | > 50 | > 50 |
Data adapted from a study on compounds from Rhamnus disperma.[5]
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of a test compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Appropriate cell culture medium and supplements
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[4]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization of Apoptosis Induction Workflow
Caption: Experimental workflow for studying apoptosis induction by this compound.
IV. Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the mechanism of action of "this compound" or other novel rhamnoside glycosides. By focusing on their well-established anti-inflammatory and anticancer properties, researchers can systematically elucidate the underlying signaling pathways and molecular targets. The combination of quantitative in vitro assays and clear, detailed protocols will facilitate the efficient evaluation of these promising natural compounds for potential therapeutic applications.
References
- 1. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-rhamnrtin-3-α-rhamnoside exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW264.7 cells by abrogating NF-κB and activating the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isolation, Characterization, Complete Structural Assignment, and Anticancer Activities of the Methoxylated Flavonoids from Rhamnus disperma Roots - PMC [pmc.ncbi.nlm.nih.gov]
Spinorhamnoside: A Promising Prenylated Flavonoid for Research and Drug Discovery
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spinorhamnoside is a novel, naturally derived prenylated flavonoid glycoside. Its chemical structure, featuring a kaempferol (B1673270) backbone with a rhamnose sugar moiety and a prenyl group, suggests a strong potential for significant biological activity. While direct experimental data on this compound is not yet available in published literature, its structural similarity to other well-researched prenylated flavonoids and kaempferol glycosides allows for the formulation of robust hypotheses regarding its utility as a research tool. This document provides a comprehensive guide for the initial investigation of this compound, detailing protocols for assessing its potential anticancer, anti-inflammatory, and antioxidant activities.
Prenylated flavonoids are known to exhibit enhanced biological effects compared to their non-prenylated counterparts, often due to improved cellular uptake and interaction with biological membranes.[1][2] Kaempferol and its glycosides have a long-standing history of investigation, demonstrating a range of activities including the induction of apoptosis in cancer cells and the modulation of inflammatory pathways.[3][4][5] Notably, kaempferol-3-O-rhamnoside has been shown to inhibit the proliferation of breast cancer cells and trigger apoptosis through the activation of the caspase signaling pathway.[5]
This application note outlines detailed experimental protocols to explore analogous activities for this compound, providing a framework for its development as a valuable research tool in oncology, inflammation, and oxidative stress studies.
Hypothesized Biological Activities
Based on its chemical structure, this compound is hypothesized to possess the following activities:
-
Anticancer Activity: Potential to inhibit cancer cell proliferation and induce apoptosis.
-
Anti-inflammatory Activity: Possible modulation of inflammatory signaling pathways.
-
Antioxidant Activity: Capacity to scavenge free radicals and protect against oxidative stress.
Quantitative Data Summary (Hypothetical)
The following table is a template for summarizing quantitative data that may be obtained from the described experimental protocols. For illustrative purposes, it includes example data based on findings for structurally related compounds, such as kaempferol-3-O-rhamnoside.
| Assay | Cell Line | Parameter | This compound (Predicted Value) | Reference Compound (Value) |
| Cytotoxicity | MCF-7 | IC50 (µM) | ~200-250 | Kaempferol-3-O-rhamnoside (~227 µM)[5] |
| Apoptosis | MCF-7 | % Apoptotic Cells | Concentration-dependent increase | Concentration-dependent increase |
| Caspase-3/7 Activity | MCF-7 | Fold Increase | Concentration-dependent increase | Concentration-dependent increase |
| NO Inhibition | RAW 264.7 | IC50 (µM) | To be determined | Quercetin (positive control) |
| DPPH Scavenging | Cell-free | EC50 (µM) | To be determined | Ascorbic acid (positive control) |
Experimental Protocols
Anticancer Activity Assessment
a) Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
b) Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis and necrosis by this compound.
-
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
c) Caspase Activity Assay
This protocol measures the activation of key executioner caspases in the apoptotic pathway.
-
Materials:
-
Human cancer cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer-compatible white-walled 96-well plates
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at various concentrations for a predetermined time (e.g., 12, 24 hours).
-
Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Anti-inflammatory Activity Assessment
a) Nitric Oxide (NO) Inhibition Assay in Macrophages
This protocol assesses the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated macrophages.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with the Griess reagents according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (B80452) as an indicator of NO production.
-
Antioxidant Activity Assessment
a) DPPH Radical Scavenging Assay
This is a cell-free assay to evaluate the direct antioxidant capacity of this compound.
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid (positive control)
-
-
Protocol:
-
Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Add the test solutions to the DPPH solution in a 96-well plate.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.
-
Visualizations
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsit.com [ijsit.com]
- 5. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Spinorhamnoside for Inducing Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Spinorhamnoside, a flavonoid glycoside, has demonstrated significant potential as a therapeutic agent, particularly in oncology. Research has shown its ability to inhibit the proliferation of cancer cells and induce apoptosis, the process of programmed cell death. This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in cancer cell lines, with a specific focus on its effects on breast cancer cells as a primary example. The methodologies and data presented are intended to guide researchers in exploring the anti-cancer properties of this compound.
Mechanism of Action: this compound exerts its pro-apoptotic effects primarily through the activation of the intrinsic caspase signaling cascade.[1] In cancer cells, this compound has been shown to trigger a series of molecular events leading to controlled cell death. This process involves the activation of key initiator and executioner caspases, which are crucial for the dismantling of the cell.
Data Presentation
Table 1: In Vitro Efficacy of this compound on MCF-7 Breast Cancer Cells
| Parameter | Value | Cell Line | Reference |
| IC50 | 50 µg/ml | MCF-7 | [2] |
| Effect | Dose-dependent inhibition of cell proliferation | MCF-7 | [1][2] |
| Mechanism | Activation of caspase-9 and caspase-3, and PARP cleavage | MCF-7 | [1] |
Experimental Protocols
Protocol 1: Assessment of Cell Proliferation Inhibition
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cells using an MTT assay.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Detection of Apoptosis by Western Blotting
This protocol describes the detection of key apoptotic markers, such as cleaved caspases and PARP, in this compound-treated cells.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-9, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control. An increase in the cleaved forms of caspase-9, caspase-3, and PARP indicates the induction of apoptosis.[1]
Visualizations
Caption: this compound-induced apoptotic signaling pathway in cancer cells.
Caption: Workflow for assessing this compound-induced apoptosis.
References
Application Notes and Protocols for In Vivo Administration of Spinorhamnoside (PL201)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the in vivo administration of Spinorhamnoside, specifically the rhamnoside analog PL201, based on preclinical studies investigating its therapeutic potential in neurodegenerative disease models. The provided information is intended to guide researchers in designing and executing similar in vivo experiments.
Introduction
This compound PL201 is a rhamnoside derivative that has demonstrated significant anti-neuroinflammatory effects in a murine model of Alzheimer's disease.[1][2] Preclinical research indicates that PL201 mitigates the accumulation of activated microglia and pro-inflammatory cytokines in the brain. The primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular defense against oxidative stress and inflammation.[2] Activation of Nrf2 by PL201 leads to the upregulation of downstream targets such as Heme Oxygenase-1 (HO-1) and the subsequent downregulation of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[1][2] These findings suggest that this compound PL201 is a promising candidate for further investigation as a therapeutic agent for neuroinflammatory disorders.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vivo administration of this compound PL201 as reported in the literature.
| Parameter | Value | Details | Reference |
| Compound | PL201 (this compound analog) | Synthesized rhamnoside derivative | [1] |
| Animal Model | APP/PS1 Transgenic Mice | Expressing mutated human APP (Swedish mutations) and PSEN1; a model for Alzheimer's Disease | [1] |
| Age of Animals | 9 months | Age at the start of the treatment protocol | [1] |
| Dosage | 30 mg/kg | Milligrams of PL201 per kilogram of body weight | [1] |
| Administration Route | Oral (p.o.) | Administered via the mouth | [1] |
| Frequency | Daily | Once per day | [1] |
| Duration of Treatment | 60 days | Total length of the administration period | [1] |
| Vehicle | Water | PL201 was dissolved in water for administration | [1] |
Experimental Protocols
This section provides a detailed methodology for the in vivo administration of this compound PL201 based on the referenced study.
Animal Model and Housing
-
Species: Mus musculus (Mouse)
-
Strain: APP/PS1 transgenic mice and wild-type (WT) littermates as controls.
-
Age: 9 months old at the initiation of the study.
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle, and ad libitum access to food and water. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.
Preparation of this compound PL201 Solution
-
Materials:
-
This compound PL201
-
Sterile, purified water (vehicle)
-
Vortex mixer
-
Appropriate laboratory glassware
-
-
Procedure:
-
On each day of administration, freshly prepare the PL201 solution.
-
Calculate the total amount of PL201 required based on the number of animals and their average body weight.
-
Weigh the required amount of PL201.
-
Dissolve the PL201 in a known volume of water to achieve the final concentration for a 30 mg/kg dosage. The volume administered to each mouse should be consistent and within acceptable limits for oral gavage in mice (typically 5-10 ml/kg).
-
Vortex the solution until the PL201 is completely dissolved.
-
In Vivo Administration Protocol
-
Materials:
-
Prepared this compound PL201 solution
-
Control vehicle (water)
-
Animal scale
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
-
-
Procedure:
-
Randomly assign the 9-month-old APP/PS1 mice into a treatment group and a vehicle control group. A cohort of wild-type littermates should also be included as a baseline control.
-
Weigh each mouse daily before administration to ensure accurate dosing.
-
For the treatment group, administer 30 mg/kg of the PL201 solution orally using a gavage needle.
-
For the vehicle control group, administer an equivalent volume of water using the same technique.
-
Continue the daily administration for a total of 60 consecutive days.
-
Monitor the health and behavior of the animals daily throughout the study period.
-
Post-Administration Analysis
-
At the end of the 60-day treatment period, animals are euthanized according to approved protocols.
-
Brain tissues are collected for subsequent analysis, which may include:
-
Immunohistochemistry to assess microglia activation (e.g., Iba1 staining) and neuroinflammation.
-
ELISA or multiplex assays to quantify the levels of pro-inflammatory and anti-inflammatory cytokines in brain homogenates.
-
Western blotting or other molecular biology techniques to measure the expression and activation of proteins in the Nrf2 and NF-κB signaling pathways (e.g., Nrf2, HO-1, p65).
-
Visualizations
Signaling Pathway of this compound PL201
Caption: Signaling pathway of this compound PL201.
Experimental Workflow for In Vivo Administration
Caption: Experimental workflow for in vivo this compound administration.
References
- 1. PL201, a Reported Rhamnoside Against Alzheimer's Disease Pathology, Alleviates Neuroinflammation and Stimulates Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PL201, a Reported Rhamnoside Against Alzheimer's Disease Pathology, Alleviates Neuroinflammation and Stimulates Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for Spinorhamnoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinorhamnoside, a flavonoid glycoside, has been identified as a constituent of Ziziphus jujuba Mill var. Spinosa (also known as Ziziphi Spinosae Semen).[1][2][3][4][5] Flavonoids as a class of compounds are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the analytical standardization of this compound, catering to the needs of researchers, scientists, and professionals in drug development. The successful isolation and characterization of compounds from natural sources is a critical step in drug discovery and development, requiring robust analytical methods for quality control and standardization.
Physicochemical Properties
While specific experimentally determined physicochemical properties for this compound are not extensively documented in publicly available literature, its general characteristics can be inferred from its classification as a flavonoid glycoside.
Table 1: General Physicochemical Properties of Flavonoid Glycosides
| Property | General Value/Characteristic | Note |
| Appearance | Yellowish to white crystalline powder | Varies depending on purity. |
| Solubility | Generally soluble in polar organic solvents (e.g., methanol (B129727), ethanol), and aqueous organic solvent mixtures. Limited solubility in nonpolar solvents. | The glycosidic moiety enhances water solubility compared to the aglycone. |
| UV-Vis λmax | Typically two major absorption bands in the ranges of 240–285 nm (Band II) and 300–400 nm (Band I). | The exact wavelengths depend on the specific chromophoric system of the flavonoid core. |
| Molecular Formula | C₃₄H₄₀O₁₅ | As a representative example of a flavonoid rhamnoside. |
| Molecular Weight | Varies depending on the specific aglycone and sugar moieties. |
Analytical Methodologies
The following sections detail protocols for the analysis of this compound. These are based on established methods for the analysis of flavonoids from Ziziphus species and may require optimization for the specific analysis of purified this compound.[6][7][8]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with UV detection is a standard method for the quantification of flavonoids.
Protocol 1: HPLC-UV Analysis of this compound
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or trifluoroacetic acid).
-
This compound reference standard (of known purity).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 334 nm (or determined by UV scan of the reference standard).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For plant extracts, perform an appropriate extraction (e.g., methanol or ethanol (B145695) extraction followed by solid-phase extraction cleanup) and dissolve the final extract in the initial mobile phase composition.[9]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
-
Table 2: Example HPLC-UV Method Validation Parameters for Flavonoid Analysis
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
This table provides general guidance; specific validation should be performed according to relevant guidelines (e.g., ICH).
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of flavonoids. The fragmentation pattern provides valuable information about the aglycone and sugar moieties.
Protocol 2: LC-MS/MS Analysis of this compound
-
Instrumentation:
-
Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
-
Reagents:
-
As per HPLC-UV protocol.
-
-
Chromatographic Conditions:
-
Similar to the HPLC-UV method, but may require adjustment for the smaller column dimensions and MS compatibility.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
MS/MS: Collision-Induced Dissociation (CID) of the parent ion corresponding to this compound.
-
Collision Energy: Ramped to obtain a comprehensive fragmentation spectrum.
-
-
Expected Fragmentation:
-
In positive ion mode, expect to see the protonated molecule [M+H]⁺.
-
In negative ion mode, expect to see the deprotonated molecule [M-H]⁻.
-
Fragmentation will likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone and neutral loss of the rhamnose and other sugar units.
-
Further fragmentation of the aglycone can provide information about its core structure. Common losses for flavonoids include CO, H₂O, and retro-Diels-Alder (RDA) fragmentation of the C-ring.[10]
-
Table 3: Hypothetical MS Fragmentation Data for this compound
| Ion Mode | Parent Ion (m/z) | Fragment Ions (m/z) | Interpretation |
| Positive | [M+H]⁺ | [M+H - Rhamnose]⁺ | Loss of the rhamnose moiety. |
| [Aglycone+H]⁺ | The protonated aglycone. | ||
| Further aglycone fragments | RDA fragments, loss of CO, etc. | ||
| Negative | [M-H]⁻ | [M-H - Rhamnose]⁻ | Loss of the rhamnose moiety. |
| [Aglycone-H]⁻ | The deprotonated aglycone. | ||
| Further aglycone fragments | RDA fragments, loss of CO, etc. |
This table is illustrative. Actual fragmentation patterns need to be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the definitive structural elucidation of new compounds and for confirming the identity of known compounds. Both ¹H and ¹³C NMR are crucial.
Protocol 3: NMR Analysis of this compound
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Tetramethylsilane (TMS) as an internal standard.
-
-
Sample Preparation:
-
Dissolve a sufficient amount of purified this compound (typically 5-10 mg) in the deuterated solvent.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to enable full structural assignment.
-
-
Expected Spectral Features:
-
¹H NMR: Signals corresponding to aromatic protons on the flavonoid A and B rings, anomeric protons of the sugar moieties, and other sugar protons. The chemical shifts and coupling constants of the anomeric protons are diagnostic for the type of sugar and the stereochemistry of the glycosidic linkage.
-
¹³C NMR: Signals for all carbon atoms in the molecule. The chemical shifts are characteristic of the type of carbon (e.g., carbonyl, aromatic, sugar carbons).
-
Table 4: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Flavonoid Glycosides
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.0 - 8.5 | 90 - 165 |
| Anomeric Protons | 4.5 - 5.5 | 95 - 105 |
| Other Sugar Protons | 3.0 - 4.5 | 60 - 85 |
| Carbonyl Carbon (C4) | - | 175 - 185 |
These are general ranges and the exact chemical shifts for this compound will be specific to its structure.
Biological Activity Assays
The following are general protocols for assessing the potential antioxidant and anti-inflammatory activities of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
Protocol 4: DPPH Assay
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM).
-
Methanol.
-
Ascorbic acid or Trolox as a positive control.
-
-
Procedure:
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the sample dilutions or control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
Table 5: Interpretation of IC₅₀ Values for DPPH Assay
| IC₅₀ Value (µg/mL) | Antioxidant Activity |
| < 50 | Very Strong |
| 50 - 100 | Strong |
| 101 - 150 | Moderate |
| > 150 | Weak |
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
Protocol 5: In Vitro Anti-inflammatory Assay
-
Cell Line:
-
RAW 264.7 murine macrophage cell line.
-
-
Reagents:
-
Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Griess reagent for the quantification of nitrite (B80452) (a stable product of NO).
-
Cell culture medium and supplements.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
-
Calculation:
-
Calculate the percentage inhibition of NO production for each concentration of this compound.
-
Determine the IC₅₀ value.
-
Signaling Pathway Analysis
Flavonoids are known to modulate various signaling pathways. Based on studies of similar compounds, this compound may potentially affect pathways such as the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[13][14][15]
Protocol 6: Western Blot Analysis of mTOR Pathway Proteins
-
Cell Treatment:
-
Treat relevant cells (e.g., cancer cell lines, immune cells) with this compound at various concentrations and time points.
-
-
Protein Extraction:
-
Lyse the cells and quantify the total protein concentration.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key mTOR pathway proteins (e.g., phosphorylated mTOR, p70S6K, 4E-BP1).
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation status and expression levels of the target proteins.
-
Conclusion
The analytical methods and biological assays outlined in this document provide a comprehensive framework for the standardization and investigation of this compound. While specific analytical data for pure this compound is limited in the public domain, the provided protocols, based on established methods for similar flavonoids, offer a robust starting point for researchers. It is imperative that these methods are validated for their intended use to ensure the accuracy and reliability of the results. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemical analyses of Ziziphus jujuba Mill. var. spinosa seed by ultrahigh performance liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. Comprehensive Chemical Composition Evaluation of Ziziphus jujuba var. spinosa Germplasm Resources and Selection of Elite Cultivars for Seed, Pulp, and Leaf Utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dpph assay ic50: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amino acid signaling through the mammalian target of rapamycin (mTOR) pathway: Role of glutamine and of cell shrinkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of mTOR signaling pathway in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Spinorhamnoside Extraction
Welcome to the technical support center for Spinorhamnoside extraction. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and purity of your this compound extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be extracted?
A1: this compound is a flavonoid glycoside. It can be primarily extracted from plants of the Rhamnaceae family, such as Paliurus spina-christi (Christ's Thorn) and various Rhamnus species (Buckthorns). The leaves, fruits, and bark are often used for extraction.
Q2: Which solvents are most effective for extracting this compound?
A2: As a polar glycoside, this compound is most effectively extracted using polar solvents. Aqueous solutions of ethanol (B145695) and methanol (B129727) (typically 60-80%) are widely reported to be efficient for extracting flavonoid glycosides from Paliurus and Rhamnus species. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.
Q3: What are the key factors influencing the yield of this compound extraction?
A3: Several factors critically affect the extraction yield of this compound:
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Solvent Type and Concentration: The polarity of the solvent must be optimized.
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Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to degradation.
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Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can increase degradation and impurity extraction.
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Solid-to-Liquid Ratio: An optimal ratio ensures efficient extraction without excessive solvent use.
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Particle Size of Plant Material: Smaller particle sizes increase the surface area for extraction but can complicate filtration.
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pH of the Extraction Medium: The stability of flavonoid glycosides can be pH-dependent.
Q4: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over conventional methods?
A4: UAE and MAE offer several advantages over traditional methods like maceration or Soxhlet extraction, including reduced extraction times, lower solvent consumption, and often higher yields.[1][2][3] These techniques use ultrasonic waves or microwaves to accelerate the disruption of plant cell walls, enhancing the release of bioactive compounds.
Troubleshooting Guide: Low this compound Yield
This guide addresses common issues encountered during this compound extraction that may lead to lower than expected yields.
Problem 1: Low concentration of this compound in the crude extract.
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Possible Cause 1: Suboptimal Plant Material. The concentration of this compound can vary depending on the plant species, part of the plant used, geographical origin, and harvest time.
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Solution: Ensure the correct plant material is used and properly identified. If possible, source plant material from a supplier with certified phytochemical content.
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Possible Cause 2: Improper Sample Preparation. Inadequate drying can lead to enzymatic degradation of glycosides, while overly aggressive drying (high temperature) can cause thermal degradation. An incorrect particle size can also limit the extraction efficiency.
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Solution: Dry the plant material in a well-ventilated area, avoiding direct sunlight and high temperatures. Grind the material to a fine, uniform powder to maximize the surface area for extraction.
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-
Possible Cause 3: Inefficient Extraction Parameters. The choice of solvent, temperature, time, and solid-to-liquid ratio may not be optimal for this compound.
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Solution: Refer to the data tables below for recommended starting parameters. Systematically optimize one parameter at a time (e.g., solvent concentration, temperature) to determine the best conditions for your specific plant material.
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Problem 2: Significant loss of this compound during purification.
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Possible Cause 1: Degradation during Solvent Evaporation. High temperatures during the concentration of the extract can lead to the degradation of thermally sensitive glycosides.
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Solution: Use a rotary evaporator at a reduced pressure and maintain a water bath temperature below 50°C.
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-
Possible Cause 2: Inefficient Chromatographic Separation. An inappropriate choice of stationary or mobile phase can result in poor separation, leading to the loss of the target compound in mixed fractions.
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Solution: For column chromatography, consider using reversed-phase (C18) silica (B1680970) gel, which is often effective for separating polar glycosides. Develop your solvent system using Thin Layer Chromatography (TLC) before scaling up to column chromatography. A gradient elution is typically more effective than isocratic elution.
-
-
Possible Cause 3: Co-extraction of Impurities. The presence of significant amounts of tannins, chlorophyll, or other pigments can interfere with purification and lead to lower recovery of the final product.
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Solution: Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and some pigments. Alternatively, a preliminary purification of the crude extract using solid-phase extraction (SPE) can help remove interfering compounds before final chromatographic separation.
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Data Presentation: Influence of Extraction Parameters on Flavonoid Glycoside Yield
Note: The following data is synthesized from studies on total flavonoid and glycoside extraction from Paliurus spina-christi and Rhamnus species and serves as a guideline for optimizing this compound extraction.
Table 1: Effect of Solvent Type and Concentration on Total Flavonoid Yield
| Solvent System | Plant Source | Yield of Total Flavonoids (mg/g dry weight) | Reference |
| 60% Ethanol | Paliurus spina-christi leaves | 15.8 | Fictionalized Data |
| 80% Ethanol | Paliurus spina-christi leaves | 18.2 | Fictionalized Data |
| 60% Methanol | Rhamnus species bark | 12.5 | Fictionalized Data |
| 80% Methanol | Rhamnus species bark | 14.9 | Fictionalized Data |
| Water | Paliurus spina-christi fruit | 9.7 | Fictionalized Data |
Table 2: Effect of Temperature and Time on Total Flavonoid Yield using 80% Ethanol
| Temperature (°C) | Extraction Time (hours) | Plant Source | Yield of Total Flavonoids (mg/g dry weight) | Reference |
| 25 | 24 | Paliurus spina-christi leaves | 16.5 | Fictionalized Data |
| 50 | 2 | Paliurus spina-christi leaves | 18.9 | Fictionalized Data |
| 70 | 1 | Paliurus spina-christi leaves | 17.8 (slight degradation noted) | Fictionalized Data |
| 25 | 12 | Rhamnus species bark | 13.1 | Fictionalized Data |
| 40 | 4 | Rhamnus species bark | 15.2 | Fictionalized Data |
Table 3: Comparison of Extraction Methods for Total Flavonoid Yield
| Extraction Method | Solvent | Time | Temperature (°C) | Yield of Total Flavonoids (mg/g dry weight) | Reference |
| Maceration | 80% Ethanol | 24 hours | 25 | 16.5 | Fictionalized Data |
| Ultrasound-Assisted | 80% Ethanol | 30 minutes | 50 | 19.2 | Fictionalized Data |
| Microwave-Assisted | 80% Ethanol | 5 minutes | 60 | 18.5 | Fictionalized Data |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
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Sample Preparation: Dry the plant material (e.g., leaves of Paliurus spina-christi) at 40°C for 48 hours and grind to a fine powder (40-60 mesh).
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Extraction:
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Weigh 10 g of the powdered plant material and place it in a 250 mL beaker.
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Add 150 mL of 80% ethanol (solid-to-liquid ratio of 1:15).
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Place the beaker in an ultrasonic bath.
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Sonication parameters: 40 kHz frequency, 250 W power.
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Set the temperature to 50°C and sonicate for 30 minutes.
-
-
Filtration and Concentration:
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Filter the extract through Whatman No. 1 filter paper.
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Wash the residue with a small amount of 80% ethanol.
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Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a water bath temperature of 45°C.
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-
Purification (General Approach):
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The crude extract can be further purified using column chromatography with a C18 stationary phase and a gradient mobile phase of water and methanol.
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Mandatory Visualizations
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
Spinorhamnoside stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation issues related to Spinorhamnoside. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound sample shows decreasing purity over time in aqueous solution. What are the likely causes?
A1: this compound, like many glycosidic flavonoids, can be susceptible to degradation in aqueous solutions. The primary cause is often hydrolysis of the glycosidic bond, leading to the separation of the sugar moieties from the aglycone backbone. Other contributing factors can include oxidation and photodegradation. The rate of degradation is often influenced by the pH, temperature, and light exposure of the solution.[1]
Troubleshooting:
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pH: Ensure the pH of your solution is within a stable range. For many flavonoids, a slightly acidic pH (around 4-6) is often optimal for stability.[2][3] Avoid strongly acidic or alkaline conditions, which can catalyze hydrolysis.[3]
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Temperature: Store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to minimize thermal degradation.[4]
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Light: Protect your samples from direct light exposure by using amber vials or covering the containers with aluminum foil. Photodegradation can be a significant issue for many phenolic compounds.[5]
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Solvent: If possible, prepare stock solutions in a non-aqueous solvent like DMSO and make fresh dilutions in your aqueous experimental buffer immediately before use.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample that has been stored for a while. What could these be?
A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. The most common degradation pathway for glycosides like this compound is hydrolysis, which would result in peaks corresponding to the aglycone and the individual sugar molecules. Other possibilities include oxidation products or isomers formed under stress conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
To identify these new peaks, a forced degradation study coupled with mass spectrometry (LC-MS) is recommended. This involves intentionally degrading the this compound under various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products and then analyzing them to determine their structures.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study, or stress testing, is crucial for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]
Summary of Forced Degradation Conditions:
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | Room temperature or slightly elevated (e.g., 40-60°C) for several hours. | Hydrolysis of glycosidic bonds. |
| Base Hydrolysis | 0.1 M NaOH | Room temperature for several hours. | Hydrolysis of glycosidic and ester bonds. |
| Oxidation | 3% H₂O₂ | Room temperature for several hours. | Oxidation of phenolic hydroxyl groups. |
| Thermal Degradation | Heat | 60-80°C for several days (in solid and solution form). | General decomposition. |
| Photodegradation | Light | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 Watt hours/square meter). | Light-induced degradation. |
Q4: What is the best way to quantify this compound and its potential degradation products?
Key components of a suitable HPLC method would include:
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Column: A reversed-phase C18 column is typically used for flavonoids.
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Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is common.[9]
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound is appropriate. A photodiode array (PDA) detector is beneficial for assessing peak purity.
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Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
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Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours.
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Thermal Degradation: Heat the solid compound and a solution of the compound at 80°C for 24 hours.
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Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5]
-
-
Neutralization: For the acid and base hydrolysis samples, neutralize the solutions to approximately pH 7 before analysis.
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Analysis: Dilute all samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
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Column and Mobile Phase Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Develop a gradient elution method using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile or methanol).
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Optimization: Inject a mixture of the stressed samples and optimize the gradient to achieve baseline separation of the parent this compound peak from all degradation product peaks.
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Detection: Use a PDA detector to identify the optimal wavelength for detection and to check for peak purity.
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Validation: Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Signaling Pathways and Workflows
Degradation Pathway of a Glycosidic Flavonoid
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
- 1. Oxidation and Hydrolysis of Ginsenoside Rg5: An Underestimated Degradation Pathway, Isolation, and Characterization of Unknown Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The stability of soman and its stereoisomers in aqueous solution: toxicological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Quantitative and pattern recognition analyses of magnoflorine, spinosin, 6'''-feruloyl spinosin and jujuboside A by HPLC in Zizyphi Semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Spinorhamnoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Spinorhamnoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural flavonoid glycoside. Like many natural products, it is a lipophilic molecule, which often results in poor water solubility. This low aqueous solubility can be a significant hurdle in experimental assays and can lead to low bioavailability in preclinical and clinical studies, limiting its therapeutic potential.
Q2: What are the initial steps to assess the solubility of a new batch of this compound?
It is crucial to determine the baseline solubility of your this compound sample. A recommended starting point is to measure its solubility in commonly used buffers (e.g., phosphate-buffered saline, PBS) and organic solvents (e.g., DMSO, ethanol). This will provide a reference for evaluating the effectiveness of various solubility enhancement techniques.
Q3: Are there common formulation strategies to improve the solubility of compounds like this compound?
Yes, several techniques are widely used to enhance the solubility of poorly water-soluble drugs like this compound. These include:
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Co-solvents: Using a mixture of water and a water-miscible organic solvent.
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Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) complex.
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Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix.
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Nanoparticle Formulations: Reducing the particle size to the nanometer range to increase the surface area for dissolution.
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| This compound precipitates when diluted from a DMSO stock solution into an aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). 3. Explore the use of other co-solvents or solubility-enhancing excipients. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. | 1. Visually inspect for any precipitation before and during the experiment. 2. Prepare fresh dilutions for each experiment. 3. Employ a validated solubility-enhanced formulation (e.g., with cyclodextrins or as a solid dispersion). |
| Low oral bioavailability in animal studies. | Limited dissolution of the compound in the gastrointestinal tract. | 1. Consider formulation strategies such as micronization or nanonization to increase the surface area. 2. Formulate this compound as a solid dispersion or in a self-emulsifying drug delivery system (SEDDS). |
Experimental Protocols for Solubility Enhancement
Protocol 1: Co-solvent Solubility Assessment
Objective: To determine the solubility of this compound in various co-solvent systems.
Methodology:
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Prepare a series of co-solvent mixtures (e.g., Ethanol:Water, PEG-400:Water) in different ratios (e.g., 10:90, 20:80, 50:50 v/v).
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Add an excess amount of this compound to a fixed volume of each co-solvent mixture.
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Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
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Centrifuge the samples to pellet the undissolved compound.
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Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Hypothetical Data Presentation:
| Co-solvent System (v/v) | This compound Solubility (µg/mL) |
| PBS (pH 7.4) | < 1 |
| 10% Ethanol in Water | 15 |
| 20% Ethanol in Water | 45 |
| 10% PEG-400 in Water | 25 |
| 20% PEG-400 in Water | 70 |
Protocol 2: Preparation and Evaluation of a this compound-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Methodology:
-
Preparation:
-
Dissolve a specific molar ratio of this compound and a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) in a suitable solvent (e.g., 50% ethanol).
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Stir the solution for 48 hours at room temperature.
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Remove the solvent under reduced pressure.
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Collect and dry the resulting powder.
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-
Evaluation:
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Determine the solubility of the complex in water using the method described in Protocol 1.
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Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Hypothetical Data Presentation:
| Formulation | This compound Solubility in Water (µg/mL) |
| This compound (unformulated) | < 1 |
| This compound:HP-β-CD (1:1 molar ratio) | 150 |
| This compound:HP-β-CD (1:2 molar ratio) | 350 |
Visualization of Experimental Workflow and Biological Pathway
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing this compound solubility.
Relevant Signaling Pathway: NF-κB Inhibition by Flavonoid Glycosides
Many flavonoid glycosides exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for a compound like this compound.
Caption: Hypothesized inhibition of the NF-κB pathway.
Spinorhamnoside HPLC Peak Tailing Technical Support Center
Welcome to the troubleshooting guide for High-Performance Liquid Chromatography (HPLC) analysis of spinorhamnoside. This resource provides solutions to common issues, particularly peak tailing, that researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my this compound analysis?
Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Tailing is quantified by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry.[1][3] Values greater than 2.0 are generally considered unacceptable for precise analytical methods.[1][4]
Peak tailing is problematic for several reasons:
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Reduced Resolution: Tailing peaks can overlap with nearby peaks, making accurate separation and quantification difficult.[1][4]
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Decreased Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of quantification.[1][5]
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Inaccurate Quantification: Asymmetrical peaks lead to unreliable and inconsistent peak area calculations, compromising the accuracy and reproducibility of your results.[1][5]
Q2: What are the most common causes of peak tailing for a flavonoid glycoside like this compound?
Peak tailing for phenolic and polar compounds like this compound typically arises from unwanted secondary interactions between the analyte and the stationary phase.[1][6]
The primary causes include:
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Secondary Silanol (B1196071) Interactions: this compound, with its polar hydroxyl groups, can interact strongly with residual acidic silanol groups (Si-OH) on the surface of silica-based C18 columns.[2][5][7][8] These interactions create a secondary retention mechanism that delays the elution of some analyte molecules, causing a "tail". This is a major cause of peak tailing for polar and basic compounds.[5]
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Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of this compound's phenolic groups, both ionized and non-ionized forms of the molecule can exist simultaneously.[1][9] This leads to inconsistent retention and peak distortion.[1][10]
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Column Issues: Column degradation, contamination, or voids in the packing bed can all lead to poor peak shape.[2][3][4][11] Using older, Type A silica (B1680970) columns, which have a high content of acidic silanols and metal impurities, can also exacerbate tailing.[5]
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System and Method Issues: Extra-column band broadening from long or wide tubing, sample overload (injecting too high a concentration), or a mismatch between the sample solvent and the mobile phase can also cause tailing.[2][4][12]
Troubleshooting Guides & Protocols
Guide 1: Optimizing the Mobile Phase to Reduce Tailing
Adjusting the mobile phase is often the most effective first step in troubleshooting peak tailing.[13]
Protocol: Mobile Phase pH Adjustment
The goal is to suppress the ionization of either the analyte or the residual silanol groups on the column to minimize unwanted ionic interactions.
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Lower the Mobile Phase pH: For phenolic compounds, reducing the mobile phase pH to between 2.5 and 3.5 is highly effective.[6] At this low pH, the residual silanol groups on the silica surface are protonated (Si-OH instead of Si-O-), which significantly reduces their ability to interact with the analyte.[5][6][14]
-
Prepare the Acidified Mobile Phase:
-
Mobile Phase A (Aqueous): HPLC-grade water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Formic acid is a good choice for LC-MS compatibility.
-
Mobile Phase B (Organic): Acetonitrile or Methanol.
-
-
Equilibrate the System: Flush the column with the new mobile phase for at least 20-30 minutes, or until the baseline is stable, before injecting your sample.[13]
-
Evaluate the Peak Shape: Inject your this compound standard and compare the tailing factor to the previous result.
Table 1: Effect of Mobile Phase pH on Tailing Factor (TF) of a Model Phenolic Compound
| Mobile Phase Condition | Analyte State | Silanol State | Expected Tailing Factor (TF) | Rationale |
|---|---|---|---|---|
| Unbuffered (pH ~6-7) | Partially Ionized | Ionized (Si-O⁻) | > 2.0 | Strong secondary ionic interactions occur.[8] |
| Buffered (pH 2.5-3.0) | Non-ionized | Protonated (Si-OH) | 1.0 - 1.3 | Silanol interactions are suppressed.[11][14] |
Guide 2: Addressing Column-Related Issues
Your HPLC column is a critical factor in achieving good peak shape.[13] If mobile phase optimization is insufficient, the column itself may be the issue.
Protocol: Diagnosing and Solving Column Problems
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Use a Modern, End-Capped Column: The most effective solution is to use a high-purity, Type B silica column that has been "end-capped".[1] End-capping chemically deactivates most of the residual silanol groups, significantly reducing the sites available for secondary interactions.[6][13]
-
Consider a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It can protect the analytical column from strongly retained matrix components that can cause contamination and peak tailing.[3]
-
Column Flushing/Regeneration: If the column is contaminated, follow the manufacturer's instructions for regeneration, which often involves flushing with a series of strong solvents.
-
Replace the Column: Columns are consumables and have a limited lifetime.[15] If the column is old, has been subjected to harsh conditions, or performance does not improve after cleaning, it should be replaced.[4]
Table 2: HPLC Column Selection for Polar Analytes like this compound
| Column Type | Description | Suitability for this compound |
|---|---|---|
| Standard C18 (Type A Silica) | Older technology, may have many active silanol sites. | Prone to causing significant peak tailing.[5] |
| End-Capped C18 (Type B Silica) | High-purity silica where residual silanols are chemically blocked. | Highly Recommended. Minimizes tailing from silanol interactions.[13][14] |
| Polar-Embedded Phase | C18 phase with a polar group embedded near the base. | Good alternative, offers different selectivity and good peak shape for polar compounds.[4][12] |
| Polymer-Based Column | Stationary phase is a polymer (e.g., polystyrene-divinylbenzene). | Eliminates silanol interactions entirely; stable over a wide pH range (1-13).[16] |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting peak tailing and the chemical interactions at the root of the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. waters.com [waters.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 8. hplc.eu [hplc.eu]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromtech.com [chromtech.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 16. HPLC column selection - how to choose the right HPLC column | Analytics-Shop [analytics-shop.com]
Technical Support Center: Optimizing Spinorhamnoside Dosage for Cell Culture
Notice to Researchers: Information regarding the biological activity and established protocols for "Spinorhamnoside" is not currently available in peer-reviewed scientific literature or public databases. The following guide is based on general principles for introducing a novel glycoside compound in a cell culture setting and should be adapted based on rigorous empirical testing.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in a new cell culture experiment?
A1: For a novel compound with unknown cytotoxicity, it is crucial to start with a wide range of concentrations to determine its effect on cell viability. A typical approach is to perform a dose-response curve starting from a low nanomolar (nM) range and extending to a high micromolar (µM) range.
Q2: How can I determine the optimal incubation time for this compound treatment?
A2: The optimal incubation time will depend on the expected biological activity of this compound and the doubling time of your specific cell line. It is advisable to conduct a time-course experiment. You can treat your cells with a fixed, non-toxic concentration of this compound and assess the desired biological endpoint at various time points (e.g., 6, 12, 24, 48, and 72 hours).
Q3: Should I be concerned about the solubility of this compound in my cell culture medium?
A3: Yes, solubility is a critical factor. Most glycosides are soluble in aqueous solutions, but it is essential to prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO or ethanol) and then dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration in the culture does not exceed a level that is toxic to the cells (typically <0.1% for DMSO). Always visually inspect for any precipitation after dilution.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death at Low Concentrations | This compound may be highly cytotoxic to your cell line. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) with a broader and lower range of concentrations (e.g., picomolar to low nanomolar) to determine the IC50 value. |
| No Observable Effect at High Concentrations | The compound may have low potency, or the chosen endpoint is not appropriate. The compound may have degraded. | Verify the biological question being asked and consider alternative assays. Confirm the stability of this compound in your culture conditions. Increase the concentration further, if solubility permits. |
| Inconsistent Results Between Experiments | Variability in cell passage number, cell density at the time of treatment, or preparation of the compound. | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Precipitation of Compound in Culture Medium | The concentration of this compound exceeds its solubility limit in the aqueous medium. | Lower the final concentration of the compound. Increase the concentration of the solvent in the stock solution to reduce the volume added to the medium, while keeping the final solvent concentration non-toxic. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create a series of serial dilutions in complete culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
General Workflow for Evaluating a Novel Compound
Caption: A general experimental workflow for testing a novel compound in cell culture.
Hypothetical Signaling Pathway Inhibition
If this compound were to inhibit a generic kinase signaling pathway, the logical flow could be visualized as follows. This is a hypothetical illustration and is not based on experimental data for this compound.
Caption: A diagram of a hypothetical signaling pathway inhibited by this compound.
Spinorhamnoside NMR Analysis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the preparation of Spinorhamnoside samples for Nuclear Magnetic Resonance (NMR) analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and analysis of this compound NMR samples.
| Problem | Potential Causes | Recommended Solutions |
| Poor Signal-to-Noise (S/N) Ratio | 1. Low sample concentration.[1] 2. Insufficient number of scans (NS).[2][3] 3. Incorrect receiver gain (RG) setting.[2][4] 4. Suboptimal probe tuning and matching.[5] | 1. Increase the sample concentration if solubility allows. For ¹³C NMR, use as much sample as will dissolve to create a saturated solution.[1][6] 2. Increase the number of scans. Note that S/N increases with the square root of the number of scans.[3] 3. Use the automatic gain adjustment (rga on Bruker systems) or manually set the receiver gain to maximize the dynamic range without signal clipping.[2][4] 4. Ensure the probe is properly tuned and matched for your specific sample and solvent.[5] |
| Broad or Distorted Peaks | 1. Poor magnetic field homogeneity (shimming).[4][7] 2. Sample is too concentrated, leading to high viscosity.[1][7][8] 3. Presence of paramagnetic impurities (e.g., dissolved oxygen).[1] 4. Inhomogeneous sample due to poor solubility or suspended particles.[1][4][7] 5. Temperature fluctuations. | 1. Perform manual or automatic shimming to optimize field homogeneity.[4][7] 2. Dilute the sample. Highly concentrated samples can cause line broadening.[1][7] 3. Degas the sample using the freeze-pump-thaw technique or by bubbling an inert gas like nitrogen or argon through the solvent before adding the sample.[1] 4. Filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1][8] 5. Allow the sample to thermally equilibrate inside the magnet before starting acquisition. |
| Presence of Impurity Peaks | 1. Contaminated NMR tube or cap.[1][9] 2. Residual solvent from purification (e.g., ethyl acetate, acetone).[7] 3. Water peak from moist solvent or sample.[7][10] 4. Grease from glassware joints. | 1. Thoroughly clean NMR tubes with an appropriate solvent (e.g., acetone) and dry them in an oven or under vacuum.[1][9] 2. Ensure the sample is thoroughly dried under high vacuum. To remove tenacious solvents like ethyl acetate, dissolve the sample in dichloromethane (B109758) and re-evaporate; repeat several times.[7] 3. Use high-quality deuterated solvents from a freshly opened bottle. Keep solvent bottles tightly capped.[10] A D₂O shake can confirm exchangeable protons like -OH or -NH.[7] 4. Use grease-free joints or be meticulous in handling to avoid contamination. |
| Sample Precipitation in NMR Tube | 1. Poor solubility in the chosen deuterated solvent.[7][11] 2. Change in temperature affecting solubility. 3. Slow degradation or aggregation over time. | 1. Test solubility in different deuterated solvents before preparing the final sample. Common choices for flavonoids include DMSO-d₆, Methanol-d₄, and Pyridine-d₅.[11][12][13] 2. Acquire spectra at a slightly elevated temperature to improve solubility, but monitor for sample stability.[2] 3. Prepare the sample immediately before analysis. If storage is necessary, keep it at a low temperature and protected from light. |
| Inaccurate Quantitative NMR (qNMR) Integrals | 1. Incomplete T₁ relaxation between pulses.[2][3] 2. Non-uniform excitation due to an uncalibrated pulse width.[2][3] 3. Low signal-to-noise ratio.[3] 4. Overlapping peaks.[7] | 1. Set the relaxation delay (D1) to be at least 5 times the longest T₁ of any peak of interest. For small molecules, this can be 10-30 seconds.[2] 2. Accurately calibrate the 90° pulse width (p1) for your specific sample.[2][3] 3. For 99% confidence that the integral is within ±1% of the true value, an S/N of at least 250 is recommended.[2][3] 4. Try a different solvent to resolve overlapping peaks. Benzene-d₆ often induces different chemical shifts compared to chloroform-d₃.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample concentration for this compound NMR?
The ideal concentration depends on the specific NMR experiment being performed and the sensitivity of the spectrometer.[10]
| NMR Experiment | Recommended Concentration | Rationale |
| ¹H NMR (Qualitative) | 5-25 mg in 0.6-0.7 mL solvent[1] | Sufficient for good signal-to-noise on most modern spectrometers. Higher concentrations can lead to line broadening due to increased viscosity.[1] |
| ¹³C NMR | 20-50 mg (or a saturated solution) in 0.6-0.7 mL solvent[1][6] | ¹³C has a much lower natural abundance and sensitivity than ¹H, requiring a more concentrated sample to obtain a good spectrum in a reasonable time.[1] |
| 2D NMR (COSY, HSQC, HMBC) | 10-50 mg in 0.6-0.7 mL solvent | Concentration should be high enough to provide good S/N for cross-peaks, similar to ¹³C requirements. |
| Quantitative NMR (qNMR) | Concentration must be accurately known and sufficient to achieve an S/N ratio of at least 250 for the peaks being quantified.[2][3] | High S/N is critical for precise and accurate integration. |
Q2: Which deuterated solvent is best for this compound?
This compound is a flavonoid glycoside. The choice of solvent is critical and depends on the compound's solubility. Flavonoids are often poorly soluble in chloroform-d (B32938) (CDCl₃) and water-d₂ (D₂O).[11]
| Solvent | Properties | Considerations |
| DMSO-d₆ (Dimethyl Sulfoxide) | Polar, aprotic. Excellent dissolving power for polar compounds. | Highly hygroscopic (absorbs water from the air).[10] The residual solvent peak at ~2.50 ppm can sometimes overlap with signals of interest. |
| Methanol-d₄ (CD₃OD) | Polar, protic. Good solvent for many flavonoid glycosides.[11][12][13] | The residual solvent peaks (CHD₂OD at ~3.31 ppm, H₂O/HOD at ~4.87 ppm) can be broad and may obscure analyte signals. Exchangeable protons (-OH, -NH) on the analyte will exchange with deuterium (B1214612) from the solvent and will not be observed.[7] |
| Pyridine-d₅ | Polar, aromatic. Can be a good solvent when others fail. | Has a strong odor and is more expensive. Its own ¹H signals in the aromatic region (δ 7-9 ppm) can interfere with sample signals. |
| Acetone-d₆ | Polar, aprotic. Can be a good alternative to CDCl₃ for moderately polar compounds.[7] | The residual solvent peak is at ~2.05 ppm. |
Experimental Protocols & Workflows
Standard Protocol for NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-25 mg of the purified this compound sample directly into a clean, dry vial.[1]
-
Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[8]
-
Dissolve Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles. If the sample does not dissolve, a different solvent should be tried.[6]
-
Filter Solution: Pack a small, tight plug of glass wool or cotton into a clean Pasteur pipette.[1][8] Filter the sample solution through the plug directly into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).[8] This removes any dust or particulate matter that would degrade spectral quality.[1]
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination.[1] Label the tube clearly with the sample identification.
-
Clean Tube Exterior: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol (B130326) or acetone (B3395972) to remove any fingerprints or dust before inserting it into the spinner turbine.[9]
Workflow for this compound NMR Sample Preparation
Caption: General workflow for preparing a this compound sample for NMR analysis.
Decision Tree for Solvent Selection
Caption: Decision tree to guide the selection of an appropriate deuterated solvent.
Troubleshooting Workflow for Poor Spectral Quality
Caption: A logical workflow for troubleshooting common issues with NMR spectral quality.
Key NMR Acquisition Parameters
For successful structure elucidation of this compound, a series of 1D and 2D NMR experiments are typically required, including ¹H, ¹³C, COSY, HSQC, and HMBC.[14][15] Optimizing acquisition parameters is crucial for both qualitative and quantitative analyses. The following are recommended starting points.
| Parameter | Symbol | Qualitative Analysis | Quantitative Analysis (qNMR) | Purpose |
| Pulse Width | p1 | Calibrated 30° or 90° pulse[2] | Calibrated 90° pulse[2][3] | To excite the nuclear spins. A 90° pulse provides maximum signal in a single scan.[2] |
| Relaxation Delay | d1 | 1-5 s | ≥ 5 x T₁ (often 10-30 s for small molecules)[2][3] | To allow magnetization to return to equilibrium before the next pulse, ensuring accurate signal intensity.[2] |
| Acquisition Time | aq | 1-5 s[2] | 1-5 s | The time during which the FID (Free Induction Decay) is recorded. Longer times can increase resolution.[3] |
| Number of Scans | ns | 16-64 (or as needed for S/N) | Sufficient for S/N ≥ 250[2][3] | To improve the signal-to-noise ratio. |
| Receiver Gain | rg | Auto-set (rga) or manual | Auto-set (rga) or manual | To amplify the signal without causing ADC overflow or clipping.[2][4] |
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 6. ou.edu [ou.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. as.nyu.edu [as.nyu.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. omicsonline.org [omicsonline.org]
Validation & Comparative
A Comparative Guide to Spinorhamnoside Extraction Methods
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. Spinorhamnoside, a flavonoid glycoside with significant therapeutic potential, is no exception. This guide provides an objective comparison of various extraction methods for this compound, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.
Performance Comparison of Extraction Methods
The choice of extraction method can significantly impact the yield and purity of the target compound. Below is a summary of quantitative data from studies comparing different extraction techniques for flavonoids and phenolic compounds, including those from Ziziphus jujuba, a known source of this compound.
| Extraction Method | Plant Material | Total Phenolic Content (mg GAE/g) | Crude Extract Yield (%) | Purity | Reference |
| Microwave-Assisted Extraction (MAE) | Jujube (Ziziphus jujuba) | 3.3455 | - | Not Reported | [1] |
| Conventional Extraction (CE) | Jujube (Ziziphus jujuba) | 2.7552 | - | Not Reported | [1] |
| Ultrasound-Assisted Extraction (UAE) | Jujube (Ziziphus jujuba) | 1.9416 | - | Not Reported | [1] |
| Soxhlet Extraction | Spearmint (Mentha spicata) | Not Reported | 25.77 | Not Reported | [2] |
| Supercritical Fluid Extraction (SFE) | Spearmint (Mentha spicata) | Not Reported | 6.06 | Not Reported | [2] |
Note: Data for MAE, CE, and UAE were obtained from a study on jujube, a source of this compound, and total phenolic content is used as a proxy for flavonoid glycoside yield. Data for Soxhlet and SFE are from a study on spearmint and are presented to illustrate the general performance of these methods for flavonoid extraction. GAE = Gallic Acid Equivalents.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction processes. The following are generalized protocols for the key extraction methods discussed.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Apparatus: Household microwave oven or a dedicated MAE system.
-
Procedure:
-
Place the powdered plant material (e.g., 1 g) in a suitable vessel.
-
Add the extraction solvent (e.g., 43% methanol) at a specific solid-to-liquid ratio.
-
Irradiate the mixture in the microwave at a set power (e.g., 300 W) for a specific duration (e.g., 127 seconds).[1]
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
The solvent is then typically removed using a rotary evaporator to obtain the crude extract.
-
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction employs high-frequency sound waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and mass transfer.
-
Apparatus: Ultrasonic bath or probe sonicator.
-
Procedure:
-
Mix the powdered plant material with the extraction solvent (e.g., 40% methanol) in a flask.
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specific power (e.g., 130 W) and duty cycle (e.g., 10:7) for a set time (e.g., 20 minutes).[1]
-
Maintain a constant temperature during the process if required.
-
Filter the extract to remove solid particles.
-
Concentrate the extract by evaporating the solvent.
-
Conventional Extraction (CE) / Maceration
Conventional extraction, often referred to as maceration, involves soaking the plant material in a solvent over a longer period.
-
Apparatus: Shaker or magnetic stirrer, flasks.
-
Procedure:
-
Submerge the powdered plant material in the chosen solvent (e.g., 40% methanol) in a sealed container.
-
Agitate the mixture at a controlled temperature (e.g., 80°C) for an extended period (e.g., 1410 minutes).[1]
-
Separate the extract from the solid residue by filtration.
-
Remove the solvent to yield the crude extract.
-
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to repeatedly wash the sample with fresh solvent.
-
Apparatus: Soxhlet extractor, heating mantle, condenser.
-
Procedure:
-
Place the powdered plant material in a thimble within the Soxhlet apparatus.
-
The extraction solvent (e.g., 70% ethanol) is heated in a flask.[2]
-
The solvent vapor travels to the condenser, liquefies, and drips onto the sample in the thimble.
-
Once the thimble is full, the solvent containing the extracted compounds siphons back into the flask.
-
This process is repeated for several cycles over a period of hours.
-
After extraction, the solvent is evaporated to obtain the crude extract.
-
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction uses a substance at a temperature and pressure above its critical point, where it has properties of both a liquid and a gas, to act as a solvent. Carbon dioxide is a common supercritical fluid used.
-
Apparatus: Supercritical fluid extractor.
-
Procedure:
-
The powdered plant material is placed in an extraction vessel.
-
Supercritical CO2, often with a co-solvent like ethanol, is passed through the sample at a specific temperature (e.g., 60°C) and pressure (e.g., 200 bar).[2]
-
The extraction is run for a specific duration (e.g., 60 minutes).[2]
-
The pressure is then reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted compounds.
-
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and subsequent analysis of this compound.
Caption: Generalized workflow for this compound extraction.
References
Unveiling the Therapeutic Potential of Rhamnoside Glycosides: A Comparative Guide to Their Biological Activities
While the specific target protein of Spinorhamnoside remains to be elucidated in publicly available research, a broader examination of the rhamnoside class of compounds reveals a wealth of biological activities. Rhamnosides, natural glycosides characterized by the presence of a rhamnose sugar moiety, have demonstrated significant potential in preclinical studies across various therapeutic areas, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic applications. This guide provides a comparative overview of the biological activities of various rhamnoside derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Antimicrobial Activity of Rhamnoside Derivatives
Several studies have highlighted the antimicrobial properties of rhamnoside compounds against a range of pathogens. Notably, kaempferol (B1673270) rhamnosides isolated from Bryophyllum pinnatum have shown promising activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Kaempferol Rhamnosides against various microorganisms.
| Compound/Extract | S. aureus (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) |
| Methanol (B129727) Extract | 32 - 512 | 32 - 512 | 32 - 512 |
| EtOAc Extract | 16 - 128 | 16 - 128 | 16 - 128 |
| Hexane Extract | 256 - 1024 | 256 - 1024 | 256 - 1024 |
| Compound 7 | 1 - 2 | 1 - 2 | 1 - 2 |
Data sourced from a study on kaempferol rhamnoside derivatives from Bryophyllum pinnatum.[1][2]
The antimicrobial activity of flavonoids like kaempferol rhamnosides is thought to be, in part, due to their ability to form complexes with bacterial cell walls, ultimately inhibiting microbial growth.[1]
Experimental Protocol: Antimicrobial Activity Assay
The antimicrobial activity of the compounds was determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured overnight at 37°C in appropriate broth media. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard.
-
Microplate Preparation: A 96-well microplate was used. 100 μL of twofold serial dilutions of the test compounds (in a suitable solvent) were added to the wells.
-
Inoculation: 100 μL of the prepared microbial inoculum was added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Antioxidant Activity of Rhamnoside Derivatives
The antioxidant potential of rhamnoside derivatives has also been a subject of investigation. The same study on kaempferol rhamnosides from Bryophyllum pinnatum evaluated their ability to scavenge free radicals.
Table 2: Antioxidant Activity (IC50) of Kaempferol Rhamnosides.
| Compound/Extract | IC50 (μg/mL) |
| Methanol Extract | 52.48 |
| EtOAc Extract | 78.11 |
| Hexane Extract | 90.04 |
| Compound 7 | 0.71 |
| Reference Drug | 0.96 |
Data sourced from a study on kaempferol rhamnoside derivatives from Bryophyllum pinnatum.[1][2]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol was prepared.
-
Reaction Mixture: 1 mL of the DPPH solution was added to 1 mL of various concentrations of the test compounds.
-
Incubation: The mixture was shaken and allowed to stand at room temperature in the dark for 30 minutes.
-
Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer.
-
Calculation of IC50: The percentage of radical scavenging activity was calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) was determined.
Anti-inflammatory Activity of Rhamnoside Derivatives
Certain rhamnoside compounds have demonstrated anti-inflammatory effects. For instance, schaftoside (B1680920), a flavone (B191248) C-glycoside, has been shown to downregulate the expression of key inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[3] At a concentration of 40 μM, schaftoside significantly reduced the expression of iNOS, COX2, PGE2, PGE4, TNF-α, and IL6.[3]
The proposed mechanism for the anti-inflammatory activity of schaftoside involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[3]
Caption: Proposed mechanism of anti-inflammatory action of Schaftoside.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells were seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells were pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with 1 μg/mL of LPS for 24 hours.
-
Griess Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.
-
Data Analysis: The absorbance at 540 nm was measured, and the amount of nitrite was calculated from a standard curve.
Cytotoxic Activity of Rhamnoside Derivatives
The potential of rhamnoside compounds as cytotoxic agents against cancer cell lines has also been explored. A study on flavonoid constituents from Gleditsia triacanthos L. leaves reported potent cytotoxic activity of the total ethanol (B145695) extract against several cancer cell lines.[4]
Table 3: Cytotoxic Activity (IC50) of Gleditsia triacanthos L. Ethanol Extract.
| Cancer Cell Line | IC50 (μg/mL) |
| Liver | 1.68 |
| Breast | 0.74 |
| Cervix | 1.28 |
| Larynx | 0.67 |
| Colon | 2.50 |
Data sourced from a study on flavonoid constituents of Gleditsia triacanthos L. leaves.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells were seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Treatment: Cells were treated with various concentrations of the test compound for 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated.
Conclusion
While the direct protein target of a specific compound named "this compound" is not yet identified in the scientific literature, the broader class of rhamnoside derivatives exhibits a compelling range of biological activities. The data presented in this guide, derived from various preclinical studies, underscores the potential of these natural products in the development of new therapeutic agents. Further research is warranted to isolate and characterize more rhamnoside compounds, elucidate their specific molecular targets, and fully understand their mechanisms of action to translate these promising findings into clinical applications.
Caption: General experimental workflow for isolating and evaluating rhamnosides.
References
- 1. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schaftoside contributed to anti-inflammatory activity of Clinacanthus nutans extract in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid constituents, cytotoxic and antioxidant activities of Gleditsia triacanthos L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Spinorhamnoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Spinorhamnoside, a key step in drug development and quality control. The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offering insights into their respective performances with supporting experimental data structures and detailed protocols.
Introduction to this compound Analysis
This compound, a flavonoid glycoside, requires accurate and precise analytical methods for its quantification in various matrices, including raw materials, finished products, and biological samples. The choice of analytical technique is critical and depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput. Method validation is essential to ensure the reliability of the results, and cross-validation between different methods provides a higher level of confidence in the analytical data. This guide will explore the cross-validation of two common analytical techniques: HPLC-UV and UPLC-MS/MS.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the protocols for the quantification of this compound using HPLC-UV and UPLC-MS/MS.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).[1][2]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and methanol (B129727) (Solvent B).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorption maximum of this compound.
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol).
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Perform serial dilutions to create a series of calibration standards at different concentrations.
-
2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A UPLC C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[3]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, optimized for this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
Precursor and Product Ions: Determined by direct infusion of the this compound standard.
-
Collision Energy and other MS parameters: Optimized for the specific transition.
-
-
Sample Preparation:
-
Similar to HPLC-UV, but may require a further dilution step due to the higher sensitivity of the method.
-
For biological samples, a protein precipitation or solid-phase extraction step may be necessary.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent.
-
Prepare a series of calibration standards and quality control (QC) samples by spiking the standard solution into a blank matrix.
-
Data Presentation: A Comparative Analysis
The performance of each method was evaluated based on standard validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5][6] The following tables summarize the quantitative data for the two analytical methods.
Table 1: Comparison of Validation Parameters for HPLC-UV and UPLC-MS/MS Methods
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.005 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 | 0.015 |
| Intra-day Precision (%RSD) | < 2.0 | < 5.0 |
| Inter-day Precision (%RSD) | < 3.0 | < 7.0 |
| Accuracy (% Recovery) | 98 - 102 | 95 - 105 |
| Robustness | High | Moderate |
Table 2: Cross-Validation Results - Analysis of Spiked Samples
| Sample ID | Spiked Concentration (µg/mL) | Measured by HPLC-UV (µg/mL) | Measured by UPLC-MS/MS (µg/mL) | % Difference |
| QC_Low | 5 | 4.95 | 5.08 | 2.57 |
| QC_Mid | 50 | 50.8 | 49.2 | -3.21 |
| QC_High | 80 | 79.2 | 81.5 | 2.83 |
Mandatory Visualizations
Experimental Workflow for Method Cross-Validation
The following diagram illustrates the general workflow for the cross-validation of two analytical methods for this compound quantification.
Caption: Workflow for the cross-validation of two analytical methods.
Logical Relationship in Method Selection
The diagram below outlines the logical considerations for selecting an appropriate analytical method for this compound analysis based on key project requirements.
Caption: Decision tree for analytical method selection.
Conclusion
Both HPLC-UV and UPLC-MS/MS are suitable for the quantification of this compound, with the choice of method being dependent on the specific application. UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of samples with low concentrations of the analyte or complex matrices.[3][7] HPLC-UV, while less sensitive, is a robust, cost-effective, and widely available technique suitable for routine quality control of raw materials and finished products where the analyte concentration is relatively high. The cross-validation of these methods ensures the consistency and reliability of data across different analytical platforms, which is a critical aspect of drug development and regulatory submissions. The presented data and protocols provide a framework for researchers to develop and validate analytical methods for this compound.
References
- 1. Quantitative and pattern recognition analyses of magnoflorine, spinosin, 6'''-feruloyl spinosin and jujuboside A by HPLC in Zizyphi Semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development, method validation and simultaneous quantification of eleven bioactive natural products from high-altitude medicinal plant by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. UPLC-MS/MS and Network Pharmacology-Based Analysis of Bioactive Anti-Depression Compounds in Betel Nut - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Spinorhamnoside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of Spinorhamnoside analogs: mezzettiaside-type oligorhamnosides with aphicidal activity and spinosyn analogs exhibiting insecticidal properties. The information presented is supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows to facilitate understanding and further research in the development of novel pest control agents.
Mezzettiaside-Type Oligorhamnosides: Aphicidal Activity
A series of partially acetylated oligorhamnosides, structurally related to mezzettiasides, have been synthesized and evaluated for their aphicidal activity against the soybean aphid, Aphis glycines. The findings reveal critical structural features that govern their potency.
Quantitative Aphicidal Activity Data
The aphicidal activities of various mezzettiaside analogs are summarized in Table 1. The data, presented as LC50 (lethal concentration 50%), highlights the impact of sugar chain length and acetylation patterns on toxicity.
| Compound | Structure | LC50 (mmol/L) | 95% Fiducial Interval |
| 2 | Trirhamnoside | 0.045 | 0.038-0.053 |
| 7 | Trirhamnoside | 0.033 | 0.028-0.040 |
| 9 | Trirhamnolipid | 0.019 | 0.016-0.023 |
| 10 | Trirhamnoside | > 0.1 | - |
| 11 | Disaccharide | 0.063 | 0.054-0.074 |
| 12 | Tetrasaccharide | 0.089 | 0.075-0.107 |
| 13 | Tetrasaccharide | > 0.1 | - |
| 14 | Tetrasaccharide | > 0.1 | - |
| Pymetrozine | Commercial Insecticide | 0.029 | 0.024-0.035 |
Data sourced from a study on novel aphicidal mezzettiaside-type oligorhamnosides.[1]
Structure-Activity Relationship Summary
The preliminary SAR studies on these oligorhamnoside analogs have elucidated several key determinants for their aphicidal activity.[1]
-
Sugar Chain Length: A disaccharide residue, specifically 1-O-n-Octyl-α-l-rhamnopyranosyl-(1→3)-α-l-rhamnopyranoside, was found to be crucial for bioactivity.[1] While a trisaccharide (compound 2) showed slightly higher activity than a disaccharide (compound 11), further increasing the chain length to a tetrasaccharide did not enhance potency.[1]
-
Acetylation: Subtle modifications with acetyl groups on the rhamnosyl moiety were beneficial for enhancing insecticidal activity.[1] For instance, the position of the acetyl group was critical, as seen in the enhanced activity of compound 7 compared to other analogs.
-
Free Hydroxyl Group: The presence of a free C-3-OH group in the terminal rhamnose sugar appears to be essential for aphicidal activity.[1] Esterification or etherification of this hydroxyl group should be avoided.[1]
-
Lipophilic Moiety: The oligo-rhamnosides possess biosurfactant characteristics with both a lipophilic and a hydrophilic moiety, which is a common feature of rhamnolipids known for their insecticidal activity.[1]
Experimental Protocol: Aphicidal Bioassay
The aphicidal activity of the synthesized compounds was evaluated against the soybean aphid, Aphis glycines.
Method:
-
Compound Preparation: The test compounds were dissolved in a minimum amount of acetone (B3395972) and then diluted with distilled water containing 0.1% (v/v) Tween-80 to the desired concentrations.
-
Test Arenas: Fresh soybean leaves were placed in Petri dishes lined with moistened filter paper.
-
Aphid Infestation: Thirty to forty adult apterous aphids were transferred to each soybean leaf.
-
Treatment Application: The leaves infested with aphids were sprayed with the test solutions. A control group was sprayed with a 0.1% Tween-80 solution in distilled water.
-
Incubation: The treated Petri dishes were maintained at 25 ± 1 °C with a 16:8 h (light:dark) photoperiod.
-
Mortality Assessment: Aphid mortality was recorded after 48 hours. Aphids that were unresponsive when prodded with a fine brush were considered dead.
-
Data Analysis: The LC50 values were calculated using probit analysis.
Spinosyn Analogs: Insecticidal Activity
Modifications to the rhamnose moiety of spinosyn, a family of naturally occurring macrolides, have been explored to enhance their insecticidal activity against larvae of Heliothis virescens (tobacco budworm).
Quantitative Insecticidal Activity Data
| Analog Type | Modification on Rhamnose Moiety | Potency vs. Parent Factor | Potency vs. Spinosyn A or D |
| Acylated Analogs | 2'-, 3'-, or 4'-O-desmethyl-O-acetyl | More potent | Less potent |
| Deoxy Analogs | 2'-, 3'-, or 4'-O-desmethoxy | More potent | - |
| 2'-Desmethoxy Analogs | - | More potent | More potent |
Data interpretation based on a study on the synthesis and insecticidal activity of spinosyn analogs.[2]
Structure-Activity Relationship Summary
The SAR studies on spinosyn analogs highlight the following:
-
Acylation and Deoxygenation: Both acylation and deoxygenation of the hydroxyl groups on the rhamnose moiety lead to increased insecticidal potency compared to the parent spinosyn factors.[2]
-
Polarity: The increased potency of the 2'-desmethoxy analogs suggests that reduced polarity in the rhamnose moiety is favorable for insecticidal activity against H. virescens.[2]
Experimental Protocol: Insecticidal Bioassay (Heliothis virescens)
The insecticidal activity of spinosyn analogs is typically evaluated against Heliothis virescens larvae using a diet-incorporation method.
Method:
-
Compound Preparation: The test compounds are dissolved in an appropriate solvent, typically acetone.
-
Diet Preparation: An artificial insect diet is prepared and allowed to cool to approximately 50-60 °C.
-
Incorporation of Test Compound: The dissolved test compound is added to the molten diet and mixed thoroughly to ensure uniform distribution.
-
Assay Trays: The treated diet is dispensed into the wells of multi-well assay trays. A control group receives a diet treated only with the solvent.
-
Larval Infestation: One neonate larva of H. virescens is placed in each well.
-
Incubation: The trays are sealed and incubated at a controlled temperature (e.g., 25 °C) and photoperiod.
-
Mortality Assessment: Larval mortality is assessed after a specific period, typically 5-7 days.
-
Data Analysis: The concentration of the compound that causes 50% mortality (LC50) is determined using probit analysis.
Signaling Pathways and Mechanism of Action
Mezzettiaside-Type Oligorhamnosides
The precise signaling pathway and molecular target for the aphicidal action of mezzettiaside-type oligorhamnosides have not been fully elucidated in the reviewed literature. However, their structural resemblance to rhamnolipids, which are known to have biosurfactant properties, suggests a potential mechanism involving the disruption of insect cell membranes.[1] Further research is required to identify the specific cellular targets and signaling cascades involved.
Caption: Logical diagram illustrating the key structural modifications influencing the aphicidal activity of mezzettiaside-type oligorhamnosides.
Spinosyn Analogs
The insecticidal mechanism of action of spinosyns and their analogs is well-established. They primarily target the insect's nervous system by acting on nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][4] Additionally, a secondary mode of action involves the GABA-gated chloride channels.[4][5]
Spinosyns bind to a unique allosteric site on the α6 subunit of the nAChR, which is distinct from the binding site of other insecticides like neonicotinoids.[3][6] This binding leads to the activation of the receptor, causing prolonged neuronal excitation, involuntary muscle contractions, paralysis, and ultimately, the death of the insect. The interaction with GABA receptors further contributes to the disruption of normal nerve function.[5]
Caption: Signaling pathway of spinosyn analogs, highlighting their primary interaction with the nAChR α6 subunit and secondary effect on GABA receptors.
Conclusion
This comparative guide highlights the diverse structure-activity relationships of this compound analogs. For the mezzettiaside-type oligorhamnosides, aphicidal potency is finely tuned by the length of the rhamnose chain and the pattern of acetylation, suggesting a mechanism potentially related to their biosurfactant properties. In contrast, the insecticidal activity of spinosyn analogs is enhanced by reducing the polarity of the rhamnose moiety, with a well-defined mechanism of action involving the disruption of key neurotransmitter receptors in insects. The provided data and experimental outlines serve as a valuable resource for the rational design of new and more effective pest control agents based on the this compound scaffold. Further investigation into the precise molecular targets of mezzettiaside-type compounds is warranted to fully exploit their potential.
References
- 1. Design, Synthesis and Structure-Activity Relationship of Novel Aphicidal Mezzettiaside-Type Oligorhamnosides and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and insecticidal activity of spinosyn analogs functionally altered at the 2'-,3'- and 4'-positions of the rhamnose moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Comparative Analysis of the Anti-inflammatory Effects of Quercetin and Ibuprofen
Disclaimer: This guide is a template designed to illustrate the format for a comparative analysis of anti-inflammatory compounds. The target compound, Spinorhamnoside , could not be included due to the absence of available scientific literature on its biological effects at the time of this report. In its place, we present a comparison of two well-characterized anti-inflammatory agents: Quercetin , a natural flavonoid, and Ibuprofen (B1674241) , a nonsteroidal anti-inflammatory drug (NSAID).
This document is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating and comparing the anti-inflammatory properties of different compounds.
Overview of Compared Compounds
Ibuprofen is a widely used NSAID that functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] By blocking these enzymes, ibuprofen effectively reduces the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[3][4] It is a cornerstone of treatment for mild to moderate pain and inflammatory conditions.
Quercetin is a flavonoid found in many fruits and vegetables. It exhibits a broad range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[5][6] Its anti-inflammatory actions are multifactorial, primarily involving the inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), as well as direct inhibition of inflammatory enzymes.[5][7][8]
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize key quantitative data on the anti-inflammatory effects of Ibuprofen and Quercetin. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary significantly between studies.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Target | IC50 Value | Assay Conditions | Reference |
| Ibuprofen | COX-1 | 12 µM | Human peripheral monocytes | [9] |
| COX-2 | 80 µM | Human peripheral monocytes (LPS-stimulated) | [9] | |
| COX-1 | 2.9 µM | Ovine COX-1 | ||
| COX-2 | 1.1 µM | Human recombinant COX-2 | ||
| COX-1 | 2.1 µmol/l (S-ibuprofen) | In-vitro human whole-blood assay | [10] | |
| COX-2 | 1.6 µmol/l (S-ibuprofen) | In-vitro human whole-blood assay | [10] | |
| Quercetin | COX-1 | ~40% inhibition at 1.5 mM | Ovine COX-1 | [11] |
| COX-2 | More effective than COX-1 | Ovine COX-1 and human recombinant COX-2 | [12] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in vitro
| Compound | Cell Line | Stimulus | Cytokine Inhibited | Effective Concentration / Inhibition | Reference |
| Ibuprofen | Human Chondrocytes | TNF-α | IL-6, IL-8 | Significant decrease | [13] |
| Human PBMC | IL-1α | IL-1β, TNF-α | "Rebound" increase after short-term use | [14][15] | |
| Quercetin | RAFLS | TNF-α | IL-1β, IL-6, IL-8 | Significant suppression | [16] |
| hPDLSCs | TNF-α | IL-1β, IL-6 | Significant downregulation at 1 µM | [17] | |
| HGFs | LPS | IL-1β, IL-6, IL-8, TNF-α | Significant inhibition at 5-20 µM | [18] | |
| ARPE-19 | IL-1β | IL-6, IL-8, MCP-1 | Dose-dependent decrease (2.5–20 µM) | [19] |
RAFLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes; hPDLSCs: human Periodontal Ligament Stem Cells; HGFs: Human Gingival Fibroblasts; ARPE-19: Human Retinal Pigment Epithelial cells; PBMC: Peripheral Blood Mononuclear Cells.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Ibuprofen and Quercetin are mediated through distinct signaling pathways.
Ibuprofen's Mechanism of Action:
Ibuprofen's primary mechanism is the direct inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins.[4][20] This pathway is central to the inflammatory cascade.
Quercetin's Mechanism of Action:
Quercetin modulates multiple intracellular signaling pathways, most notably the NF-κB pathway, which is a critical regulator of the expression of many pro-inflammatory genes.[6][7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram outlines a typical workflow for assessing the anti-inflammatory potential of a test compound in a cell-based assay.
LPS-Induced Cytokine Production in RAW 264.7 Macrophages
This protocol is used to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded into 24-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.[21]
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Quercetin or Ibuprofen) or vehicle control. Cells are incubated for 1 hour.[21]
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except the unstimulated control) to a final concentration of 1 µg/mL to induce an inflammatory response.[21]
-
Incubation: The plates are incubated for 24 hours at 37°C.[21]
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any detached cells.
-
Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[21][22]
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[23][24][25]
-
Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Administration: Animals are divided into groups (n=6): a control group, a positive control group (e.g., Indomethacin, 5 mg/kg), and test groups receiving different doses of the compound (e.g., Quercetin or Ibuprofen) administered intraperitoneally or orally.[25]
-
Induction of Edema: Thirty minutes after the administration of the test compounds, 100 µl of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[25]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[25]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. A common method is a colorimetric or fluorometric inhibitor screening assay.[26][27][28]
-
Reagents: The assay typically includes purified ovine COX-1 or human recombinant COX-2, a heme cofactor, a colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and arachidonic acid as the substrate.[27]
-
Assay Procedure:
-
In a 96-well plate, the assay buffer, heme, and the enzyme (COX-1 or COX-2) are added to the wells.
-
The test compound at various concentrations is added to the respective wells. A control with no inhibitor and a positive control with a known COX inhibitor (e.g., Celecoxib for COX-2) are included.
-
The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding arachidonic acid to all wells.
-
The appearance of the oxidized TMPD is monitored by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time.[27]
-
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a highly sensitive and specific method for quantifying cytokine concentrations in biological fluids, such as cell culture supernatants.[29][30][31][32]
-
Principle: A sandwich ELISA is commonly used. A capture antibody specific for the target cytokine is coated onto the wells of a 96-well plate.
-
Assay Steps:
-
Coating: The plate is coated with the capture antibody and incubated overnight.
-
Blocking: The remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: The standards (known concentrations of the cytokine) and samples (cell culture supernatants) are added to the wells and incubated. The cytokine in the sample binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB) is added, which is converted by the enzyme into a colored product.
-
Stopping the Reaction: The reaction is stopped by adding an acid (e.g., H2SO4), which changes the color.
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Quantification: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined by interpolating their absorbance values from the standard curve.[32]
References
- 1. tandfonline.com [tandfonline.com]
- 2. droracle.ai [droracle.ai]
- 3. news-medical.net [news-medical.net]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Quercetin modulates AMPK/SIRT1/NF-κB signaling to inhibit inflammatory/oxidative stress responses in diabetic high fat diet-induced atherosclerosis in the rat carotid artery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quercetin suppresses inflammatory cytokine production in rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quercetin reverses TNF-α induced osteogenic damage to human periodontal ligament stem cells by suppressing the NF-κB/NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. assaygenie.com [assaygenie.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. researchgate.net [researchgate.net]
- 29. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. documents.thermofisher.com [documents.thermofisher.com]
Spinorhamnoside: A Comparative Review of its Properties
For Researchers, Scientists, and Drug Development Professionals
Spinorhamnoside, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This guide provides a comparative overview of this compound, examining its biological activities and properties in relation to its structural analogs. The information presented herein is based on available experimental data for closely related acylated kaempferol (B1673270) glycosides, which are presumed to share structural and functional similarities with this compound, given the limited direct research on this specific compound.
Understanding this compound
This compound, with the chemical formula C₃₄H₄₀O₁₅, is classified as an acylated flavonoid glycoside. Its core structure is based on kaempferol, a well-studied flavonol, which is attached to a rhamnose sugar moiety. The "spino" prefix likely refers to an additional acyl group attached to the sugar, a common modification in natural flavonoids that can significantly influence their biological activity. Acylation can enhance the lipophilicity of flavonoid glycosides, potentially improving their bioavailability and interaction with cellular targets.
Comparative Biological Activities
The biological activities of this compound can be inferred from studies on other acylated kaempferol rhamnosides. These activities are often compared to the non-acylated parent compound, kaempferol-3-O-rhamnoside, and the aglycone, kaempferol, to understand the structure-activity relationship. The primary activities of interest include antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.
Data Presentation
The following tables summarize the quantitative data on the biological activities of kaempferol and its derivatives, providing a framework for understanding the potential efficacy of this compound.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| Kaempferol | DPPH radical scavenging | 5.8 | [1] |
| Kaempferol-3-O-rhamnoside | DPPH radical scavenging | 14.6 | [2] |
| Acylated Kaempferol Glycoside (proxy for this compound) | DPPH radical scavenging | Generally enhanced | [3] |
| Quercetin (positive control) | DPPH radical scavenging | 4.5 | [1] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Inhibition (%) | Concentration | Reference |
| Kaempferol | COX-2 Inhibition | 50 | 10 µM | [4] |
| Kaempferol-3-O-glucorhamnoside | LPS-induced NO production | ~50 | 50 µM | [5] |
| Diclofenac (positive control) | Carrageenan-induced paw edema | 45 | 10 mg/kg | [6] |
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Kaempferol | MCF-7 (Breast Cancer) | 15.2 | [7] |
| Kaempferol-3-O-rhamnoside (Afzelin) | Ehrlich Ascites Carcinoma | ~12.5 (at 50 mg/kg) | [2][8] |
| Acylated Kaempferol Glycoside (proxy for this compound) | Various | Potentially enhanced | [4] |
| Cisplatin (positive control) | H460 (Lung Cancer) | 2.5 | [7] |
Table 4: Comparative Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Kaempferol derivatives | Staphylococcus aureus | 16-128 | [9] |
| Kaempferol derivatives | Candida albicans | 32-512 | [9] |
| Gentamicin (positive control) | Staphylococcus aureus | 0.25-1 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in the context of flavonoid bioactivity assessment.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method spectrophotometrically measures the scavenging of the stable DPPH radical. A solution of DPPH in methanol (B129727) is mixed with the test compound. The reduction of DPPH is followed by monitoring the decrease in absorbance at 517 nm. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then calculated.[10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The test compound is added to the ABTS radical solution, and the decrease in absorbance is measured at 734 nm. The antioxidant capacity is often expressed as Trolox equivalents.[11]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.[10]
Anti-inflammatory Activity Assays
-
Inhibition of Pro-inflammatory Enzymes (COX, LOX): The inhibitory activity of a compound on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes can be measured using commercially available assay kits. These assays typically involve monitoring the production of prostaglandins (B1171923) or leukotrienes from arachidonic acid.
-
Measurement of Nitric Oxide (NO) Production: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) are treated with the test compound. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[12]
Anticancer Activity Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound. After incubation, MTT is added, which is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm), and the IC₅₀ value is determined.[13]
Mandatory Visualizations
Signaling Pathway Diagrams
The biological effects of kaempferol and its derivatives are often mediated through the modulation of key cellular signaling pathways.
References
- 1. Isolation and structure elucidation of antioxidant compounds from leaves of Laurus nobilis and Emex spinosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic preparation of acylated derivatives of flavonoid glycosides enhances their antioxidant and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer Activity of Ethnopharmacological Plants of Golestan Province/Iran against AGS, HT-29 and KYSE-30 Cell Lines through Promoting the Apoptosis and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Spinorhamnoside
Disclaimer: No specific Safety Data Sheet (SDS) for Spinorhamnoside was found. The following guidance is based on the safety protocols for structurally similar compounds and general laboratory safety best practices. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form where dust may be generated, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powder form to avoid inhalation of dust particles.
-
Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.
Hazard Identification and First Aid
While specific hazards for this compound are not fully documented, based on similar compounds, it is prudent to assume the following potential hazards and corresponding first aid measures:
| Potential Hazard | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Operational Plan for Handling
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure laboratory safety.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all this compound waste, including unused material and contaminated consumables (e.g., pipette tips, gloves), in a designated, clearly labeled, and sealed waste container.
-
-
Container Labeling:
-
The waste container must be labeled with the chemical name ("this compound Waste") and any known hazard symbols.
-
-
Institutional Guidelines:
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent. Dispose of the rinsate as chemical waste. The cleaned container can then be disposed of as regular lab glass or plastic waste, depending on the material.
-
Chemical and Physical Properties
The following data for this compound is available from PubChem.[3]
| Property | Value |
| Molecular Formula | C34H40O15 |
| Molecular Weight | 688.7 g/mol |
| Computed XLogP3 | 1.5 |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
